Shp2-IN-33
Description
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Properties
Molecular Formula |
C16H19Cl2N5S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)sulfanyl-6-N-methyl-6-N-piperidin-4-ylpyrazine-2,6-diamine |
InChI |
InChI=1S/C16H19Cl2N5S/c1-23(10-5-7-20-8-6-10)13-9-21-16(15(19)22-13)24-12-4-2-3-11(17)14(12)18/h2-4,9-10,20H,5-8H2,1H3,(H2,19,22) |
InChI Key |
IGRCZYXZZMXFRL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a New Oncological Therapeutic: A Technical Guide to the Discovery and Synthesis of SHP2 Inhibitors
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target in oncology.[1][2][3] Its role as a positive regulator in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, among other pathways, positions it as a key player in cell growth, proliferation, and survival.[2][4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various cancers and developmental disorders like Noonan syndrome.[3][6] This has catalyzed a significant effort in the discovery and development of small molecule inhibitors to therapeutically target this phosphatase.
This technical guide provides a comprehensive overview of the discovery and synthesis of SHP2 inhibitors, exemplified by pioneering molecules in the field. Due to the limited public information on a specific "Shp2-IN-33," this document will focus on the general principles and methodologies applied to the discovery and synthesis of well-characterized SHP2 inhibitors, serving as a blueprint for researchers in the field.
The Discovery Engine: From Hit Identification to Lead Optimization
The journey to discovering a potent and selective SHP2 inhibitor typically begins with high-throughput screening (HTS) of diverse chemical libraries to identify initial "hits."
Initial Hit Identification
One of the earliest reported SHP2 inhibitors, NSC-87877, was identified through the screening of the National Cancer Institute (NCI) Diversity Set chemical library.[6][7] This library comprises a collection of compounds with diverse chemical structures, providing a broad starting point for identifying novel pharmacophores. The primary screening assay is often a biochemical assay that measures the enzymatic activity of SHP2.
Lead Optimization
Following the identification of initial hits, a process of lead optimization is undertaken to improve potency, selectivity, and drug-like properties. This involves medicinal chemistry efforts to synthesize analogs of the hit compounds and evaluate their structure-activity relationship (SAR). For instance, the development of allosteric inhibitors, such as SHP099 and RMC-4550, represented a significant breakthrough.[8][9] These inhibitors bind to a tunnel-like allosteric site at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains, locking the enzyme in an inactive conformation.[10][11] This allosteric mechanism offers greater selectivity over targeting the highly conserved catalytic site of PTPs.[8]
Synthesis of SHP2 Inhibitors: A Representative Overview
The synthesis of SHP2 inhibitors varies depending on the chemical scaffold. A general multi-step synthesis for a novel pyrrolo[2,1-f][6][8][12]triazine-based allosteric inhibitor is described in the literature. The synthesis often involves the construction of a core heterocyclic system followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.
A representative, though generalized, synthetic approach for a class of SHP2 inhibitors can be conceptualized as follows:
-
Core Scaffold Synthesis: The synthesis begins with the construction of the central heterocyclic core. This often involves a multi-step reaction sequence starting from commercially available starting materials.
-
Functionalization: Key functional groups are then introduced onto the core scaffold. This may involve reactions such as amination, coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and cyclizations to build the final complex structure.
-
Purification and Characterization: At each step, the products are purified using techniques like column chromatography. The structure and purity of the final compounds are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Quantitative Analysis of Inhibitor Potency and Efficacy
The evaluation of novel SHP2 inhibitors involves a battery of in vitro and in vivo assays to quantify their potency, selectivity, and therapeutic potential.
| Inhibitor | Target Site | IC50 (µM) | Cellular Activity | Reference |
| NSC-87877 | Catalytic | 0.318 | Inhibits EGF-induced Erk1/2 activation in HEK293 cells. | [6][7] |
| SHP099 | Allosteric | 0.07 | Inhibits proliferation of multiple cancer cell lines and shows in vivo anti-tumor activity. | [5][9] |
| RMC-4550 | Allosteric | 0.025 | Demonstrates anti-myeloma activity and synergizes with bortezomib. | [5][8] |
| TNO155 | Allosteric | 0.038 | Under investigation in clinical trials for solid malignancies. | [10] |
| Compound 8 | Allosteric | 0.009 | Potent inhibition of pERK in KYSE520 cells. | [11] |
| P9 (PROTAC) | Allosteric (Warhead) | DC50 = 35.2 nM | Induces efficient degradation of SHP2 in a concentration- and time-dependent manner. | [13] |
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are representative methodologies for key experiments in the evaluation of SHP2 inhibitors.
SHP2 Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.
-
Principle: The assay utilizes a surrogate substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal.
-
Procedure:
-
The reaction is performed in a 384-well plate in an assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Recombinant human SHP2 protein is pre-incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable software.
-
Cellular pERK Inhibition Assay
This assay determines the ability of an inhibitor to block SHP2-mediated signaling within a cellular context.
-
Principle: The phosphorylation of ERK (pERK) is a downstream marker of the MAPK pathway, which is regulated by SHP2. A reduction in pERK levels indicates inhibition of the pathway.
-
Procedure:
-
Cancer cell lines known to be sensitive to SHP2 inhibition (e.g., KYSE-520) are seeded in multi-well plates.
-
The cells are treated with various concentrations of the SHP2 inhibitor for a specified period.
-
Cells are then lysed, and the protein concentration of the lysates is determined.
-
The levels of pERK and total ERK are quantified using an immunoassay method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
The ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of an SHP2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to generate tumors. The effect of the test compound on tumor growth is then monitored.
-
Procedure:
-
A suspension of human cancer cells (e.g., 5 x 10^6 cells) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD/SCID/IL2Rγnull mice).
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The SHP2 inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed, and may be used for further pharmacodynamic analysis.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in SHP2 inhibitor discovery.
Caption: SHP2 in the RAS/MAPK Signaling Pathway.
Caption: General Workflow for SHP2 Inhibitor Discovery.
References
- 1. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 6. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Role of Allosteric SHP2 Inhibition in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "Shp2-IN-33" is not documented in publicly available scientific literature. Therefore, this guide utilizes data and methodologies for well-characterized, representative allosteric SHP2 inhibitors to provide an in-depth technical overview of the role and analysis of this class of molecules in cell signaling pathways.
Introduction: SHP2 as a Key Signaling Node and Therapeutic Target
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] SHP2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[3][4] Its function is integral to cellular processes such as proliferation, survival, differentiation, and migration.[2]
Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][5] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site and thus autoinhibiting its phosphatase activity.[6] Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins, such as Grb2-associated binder 1 (Gab1), via its SH2 domains.[7][8] This interaction induces a conformational change, releasing the autoinhibition and activating the PTP domain.[6]
The oncogenic potential of SHP2 is well-established, with activating mutations linked to developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia.[1][9] Consequently, SHP2 has emerged as a compelling target for cancer therapy.[10][11] The development of allosteric inhibitors, which stabilize the inactive conformation of SHP2, represents a promising therapeutic strategy.[12][] These inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in its autoinhibited state.[5][12]
This technical guide will delve into the role of allosteric SHP2 inhibitors in key cell signaling pathways, provide quantitative data for their characterization, and detail the experimental protocols necessary for their evaluation.
Core Signaling Pathways Modulated by Allosteric SHP2 Inhibition
The primary mechanism by which allosteric SHP2 inhibitors exert their effects is through the suppression of the RAS-MAPK pathway.[1] By locking SHP2 in its inactive state, these inhibitors prevent the dephosphorylation of key substrates required for sustained RAS activation.
The RAS-MAPK Signaling Pathway
The canonical RAS-MAPK pathway is a central signaling cascade that regulates cell fate. Upon activation by RTKs, SHP2 is recruited to phosphorylated adaptor proteins like Gab1.[7][8] Activated SHP2 is thought to dephosphorylate negative regulators of RAS, such as Sprouty proteins, and also dephosphorylate specific sites on docking proteins to regulate the binding of other signaling molecules.[1] This ultimately leads to the activation of RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and ERK.[3] Allosteric inhibition of SHP2 blocks these downstream events, leading to a reduction in phosphorylated ERK (p-ERK), a key biomarker of pathway inhibition.
The PI3K-AKT Signaling Pathway
SHP2 can also influence the Phosphoinositide 3-kinase (PI3K)-AKT pathway, another critical signaling axis for cell survival and growth. The interaction is complex and can be context-dependent. SHP2 can bind to the p85 regulatory subunit of PI3K via Gab1, and in some cases, SHP2 activity is required for full PI3K-AKT activation.[2] However, the primary inhibitory effect of allosteric SHP2 inhibitors is on the RAS-MAPK pathway.
Quantitative Data for Allosteric SHP2 Inhibitors
The following tables summarize typical quantitative data for a well-characterized allosteric SHP2 inhibitor, which can be used as a reference for the evaluation of novel compounds like "this compound".
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | |||
| SHP2 (full-length, activated) | 70 nM | DiFMUP substrate assay with IRS-1 peptide | [14] |
| SHP2 (catalytic domain) | > 100 µM | DiFMUP substrate assay | [14] |
| Cellular EC50 | |||
| p-ERK Inhibition | 250 nM | KYSE-520 cells | [14] |
| Anti-proliferative Activity | 2.5 µM | KYSE-520 cells | [14] |
| Cellular Target Engagement | |||
| Thermal Shift (ΔTm) | +4.8 °C | HEK293T cells expressing SHP2 | [15] |
| Isothermal EC50 | ~10 µM | HEK293T cells at 55.0 °C | [14] |
Table 2: In Vivo Efficacy (Representative Xenograft Model)
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Nude mice with KYSE-520 xenografts | 75 mg/kg, p.o., q.d. | Significant reduction in tumor volume | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize allosteric SHP2 inhibitors.
Biochemical SHP2 Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2 in the presence of an inhibitor. A common method utilizes a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Materials:
-
Recombinant full-length human SHP2
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of SHP2 in assay buffer.
-
For full-length SHP2, pre-incubate the enzyme with the activating peptide for 20 minutes at room temperature to induce the active conformation.[14]
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dispense a small volume (e.g., 20 µL) of the SHP2/peptide solution into the wells of the 384-well plate.[14]
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to a final concentration near the Km for SHP2.[14]
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Interaction of Scaffolding Adaptor Protein Gab1 with Tyrosine Phosphatase SHP2 Negatively Regulates IGF-I-dependent Myogenic Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential roles of Gab1 tyrosine phosphorylation in growth factor-mediated signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potent small molecule allosteric inhibitors of SHP2 – Astex [astx.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
In Vitro Profiling of SHP2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of multiple signaling pathways, including the Ras/Raf/Erk, PI3K/Akt, and JAK/STAT pathways, which are crucial for cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various developmental disorders, such as Noonan syndrome, and in the initiation and progression of numerous cancers.[1][4] This has established SHP2 as a compelling therapeutic target in oncology.[2][5]
This technical guide provides a comprehensive overview of the preliminary in vitro studies for the characterization of SHP2 inhibitors. While specific data for a compound designated "Shp2-IN-33" is not publicly available, this document will use well-characterized allosteric SHP2 inhibitors, such as SHP099 and RMC-4550, as exemplars to outline the essential experimental protocols and data presentation required for a thorough in vitro evaluation.
Quantitative Data Summary
The initial characterization of a novel SHP2 inhibitor involves quantifying its potency and binding affinity through various in vitro assays. The following table summarizes typical quantitative data for representative allosteric SHP2 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| SHP099 | SHP2-WT | Biochemical | 70 | [1] |
| RMC-4550 | SHP2-WT | Biochemical | 0.58 | [1] |
| Example 57 | SHP2-WT | Biochemical | 3.0 | [1] |
| SHP836 | SHP2-WT | Biochemical | 5000 | [1] |
Key In Vitro Experimental Protocols
Biochemical Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%.
Materials:
-
Recombinant full-length wild-type SHP2 (SHP2-WT) protein
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mm DTT, and 0.01% Tween® 20
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well plates
Procedure:
-
Prepare a working solution of SHP2 at a concentration of 0.625 nM in the assay buffer for a final concentration of 0.5 nM in the assay.
-
Dispense the SHP2 working solution into the wells of a 384-well plate.
-
Add serial dilutions of the test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence intensity over time using a plate reader. The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product.
-
Calculate the rate of the reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[6]
Materials:
-
Cells expressing the target protein (e.g., HEK293 cells overexpressing SHP2-WT)
-
Cell culture medium and reagents
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting or an enzyme complementation system for detection
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified duration.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes) to create a temperature gradient.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated (unfolded) proteins by centrifugation.
-
Analyze the amount of soluble SHP2 in each sample using a detection method such as Western blotting or an enzyme complementation assay.[3]
-
Plot the fraction of soluble SHP2 against the temperature for both the vehicle- and compound-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a crucial positive regulator of the Ras-MAPK signaling pathway.[2] In its basal state, SHP2 is autoinhibited.[1] Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for the SH2 domains of SHP2.[7] This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity.[7] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the Ras-Erk cascade, which promotes cell proliferation and survival.[2][8] Allosteric inhibitors of SHP2, such as SHP099, bind to a pocket that stabilizes the autoinhibited conformation of the enzyme, thereby preventing its activation.[1]
Experimental Workflow: Biochemical IC50 Determination
The workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against SHP2 in a biochemical assay involves a series of sequential steps from reagent preparation to data analysis.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SHP2 modulators and how do they work? [synapse.patsnap.com]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Shp2 Inhibitor 33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational biological research concerning the Src homology-2 containing protein tyrosine phosphatase 2 (Shp2) inhibitor, referred to as compound 33 . Due to the limited publicly available data specifically for "Shp2-IN-33," this document focuses on the known biological activity of a Shp2 inhibitor designated as compound 33 in scientific literature, supplemented with established methodologies and data from well-characterized Shp2 inhibitors to provide a comprehensive and practical resource.
Introduction to Shp2 and Its Inhibition
Src homology-2 containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways, which are central to cell proliferation, survival, and differentiation. Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors. In cancers without PTPN11 mutations, Shp2 can be hyperactivated by upstream signaling, making it a compelling target for cancer therapy.
Shp2 inhibitors are broadly classified into two categories: active-site inhibitors and allosteric inhibitors. Active-site inhibitors compete with substrates at the catalytic site, while allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in its autoinhibited conformation.
Quantitative Biological Data
The following tables summarize the known quantitative data for the Shp2 inhibitor compound 33 and provide representative data for other well-characterized Shp2 inhibitors for comparative purposes.
Table 1: In Vitro Enzymatic and Cellular Activity of Shp2 Inhibitor 33 and Representative Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line | Cellular Assay | IC50 | Citation |
| Compound 33 | Shp2 | Enzymatic Assay | Data not available | MV-4-11 | Cell Proliferation | Effective | |
| SHP099 | Shp2 (WT) | Enzymatic Assay | 70 nM | KYSE-520 | Cell Proliferation | 2.1 µM | |
| RMC-4550 | Shp2 (WT) | Enzymatic Assay | 0.583 nM | Multiple Myeloma Cells | Cell Proliferation | 120-480 nM | [1] |
| NSC-87877 | Shp2 (active site) | Enzymatic Assay | 0.318 µM | Various | Varies | Varies |
Note: While the precise IC50 value for compound 33's enzymatic activity is not specified in the available literature, it has been shown to effectively suppress key signaling pathways. The anti-proliferative effect was observed to be dose-dependent.
Table 2: In Vivo Efficacy of Shp2 Inhibitor 33
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Citation |
| Compound 33 | MV-4-11 Xenograft | Acute Myeloid Leukemia | Dose-dependent | Dose-dependent antitumor activity without significant body weight loss |
Signaling Pathways and Mechanism of Action
Shp2 acts as a critical node in multiple signaling cascades. Upon activation by growth factors or cytokines, RTKs become phosphorylated, creating docking sites for the SH2 domains of Shp2. This recruitment relieves the autoinhibition of Shp2, allowing its phosphatase domain to dephosphorylate downstream substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Shp2 inhibitor 33 has been demonstrated to effectively suppress the activation of both the ERK1/2 and AKT signaling pathways in cancer cells. This dual inhibition underscores its potential as a therapeutic agent by blocking two major pathways involved in tumor growth and survival.
Caption: Shp2 signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of Shp2 inhibitors.
In Vitro Shp2 Phosphatase Activity Assay
This assay measures the enzymatic activity of purified Shp2 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human Shp2 protein
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add recombinant Shp2 protein to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro Shp2 phosphatase assay.
Cellular Proliferation Assay
This assay determines the effect of a Shp2 inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in signaling pathways, such as ERK and AKT, following treatment with a Shp2 inhibitor.
Materials:
-
Cancer cell line
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the Shp2 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a Shp2 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., MV-4-11)
-
Test compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle according to the planned dosing schedule and route.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Logical Framework for Shp2 Inhibitor Discovery
The discovery and development of a targeted therapy like a Shp2 inhibitor follows a logical progression from initial concept to a potential clinical candidate.
Caption: Logical flow of a Shp2 inhibitor discovery program.
Conclusion
The available evidence on Shp2 inhibitor 33 indicates its potential as an anti-cancer agent through the suppression of the ERK and AKT signaling pathways, demonstrating in vivo efficacy in a preclinical model. While more specific quantitative data would be beneficial for a complete characterization, the foundational research aligns with the broader understanding of Shp2's role in oncology. The experimental protocols and frameworks provided in this guide offer a comprehensive resource for researchers in the field of Shp2-targeted drug discovery and development. Further investigation into the precise mechanism of action and optimization of compounds like 33 will be crucial for their potential clinical translation.
References
An In-depth Technical Guide to SHP2 Inhibitor Target Engagement and Binding Kinetics
Disclaimer: Information regarding a specific inhibitor designated "Shp2-IN-33" is not publicly available. This guide provides a comprehensive overview of the target engagement and binding kinetics of well-characterized allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), such as SHP099 and RMC-4550, to serve as a technical reference for researchers, scientists, and drug development professionals.
Introduction to SHP2 and Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways. SHP2 acts as a downstream effector of various receptor tyrosine kinases (RTKs) and cytokine receptors, modulating cell proliferation, survival, and differentiation.
In its basal state, SHP2 is autoinhibited through an interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain, which blocks the active site. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change, releasing the autoinhibition and allowing substrate access.
Allosteric inhibitors of SHP2, such as SHP099 and RMC-4550, bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
Quantitative Data on Target Engagement and Binding Kinetics
The following tables summarize key quantitative data for representative allosteric SHP2 inhibitors.
Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| SHP099 | SHP2 (full length) | Biochemical (DiFMUP) | 71 nM | [1][2] |
| SHP2 (full length) | Biochemical (DiFMUP) | 53.7 nM | [3] | |
| SHP1 | Biochemical | No activity | [2] | |
| SHP2 D61Y | Biochemical | 1.241 µM | [4] | |
| SHP2 E69K | Biochemical | 0.416 µM | [4] | |
| SHP2 A72V | Biochemical | 1.968 µM | [4] | |
| SHP2 E76K | Biochemical | 2.896 µM | [4] | |
| RMC-4550 | SHP2 (full length) | Biochemical (DiFMUP) | 0.583 nM | [3][5] |
| SHP2 (catalytic domain) | Biochemical (DiFMUP) | No activity | [3] | |
| TNO155 | SHP2 | Biochemical | Data not specified | [6] |
| Imidazopyrazine 8 | SHP2 | Biochemical (DiFMUP) | Data not specified | [7] |
Table 2: Cellular Target Engagement and Potency
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| SHP099 | KYSE520 | pERK Inhibition | ~250 nM | [8] |
| MDA-MB-468 | pERK Inhibition | ~250 nM | [8] | |
| KYSE520 | Proliferation | 1.4 µM | [8] | |
| RMC-4550 | PC9 | pERK Inhibition | 31 nM | [3] |
| HEK293 (WT SHP2) | pERK Inhibition | 49.2 nM | [3] | |
| TNO155 | KYSE520 | pERK Inhibition | 8 nM | [9] |
| KYSE520 | Proliferation (5-day) | 100 nM | [9] |
Table 3: Binding Kinetics of Allosteric SHP2 Inhibitors
| Compound | Target | Assay Type | KD | koff (s-1) | Residence Time | Reference |
| SHP099 | SHP2 | Surface Plasmon Resonance | Not Determined | 4.58 x 10-3 | 3 min | [7] |
| Imidazopyrazine 8 | SHP2 | Surface Plasmon Resonance | 0.6 nM | 3.54 x 10-4 | 47 min | [7] |
Experimental Protocols
Biochemical Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 5 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection (excitation/emission ~358/450 nm)
Protocol:
-
Prepare a solution of SHP2 in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the SHP2 solution to the wells containing the test compound and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the SHP2 activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to determine the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (e.g., HEK293 cells overexpressing SHP2)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96/384-well PCR plates
-
Thermal cycler
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)
Protocol:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes/plates.
-
Heat the cell suspensions to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble SHP2 in the supernatant using a suitable protein detection method (e.g., Western blot or ELISA).
-
Plot the amount of soluble SHP2 as a function of temperature for both compound-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., SHP2) and an analyte (e.g., inhibitor).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant SHP2 protein (ligand)
-
Test compounds (analyte)
-
Running buffer
Protocol:
-
Immobilize the SHP2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the compound from the protein.
-
Regenerate the sensor surface to remove any remaining bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The residence time can be calculated as the reciprocal of the dissociation rate constant (1/kd).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that can be used to measure the binding affinity between a fluorescently labeled molecule and its binding partner. In the context of SHP2 inhibitors, a competition assay format is often employed.
Materials:
-
Recombinant SHP2 protein
-
A fluorescently labeled peptide or small molecule known to bind to SHP2 (the "tracer")
-
Test compounds
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Add a fixed concentration of SHP2 and the fluorescent tracer to the wells of a microplate.
-
Add the test compounds at varying concentrations.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well. When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger SHP2 protein, its tumbling is slower, leading to higher polarization.
-
An effective inhibitor will compete with the fluorescent tracer for binding to SHP2, causing a decrease in the measured fluorescence polarization.
-
The IC50 value can be determined by plotting the change in fluorescence polarization against the inhibitor concentration.
Visualizations
SHP2 Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Allosteric Inhibition of SHP2: A Technical Guide to its Impact on the RAS/MAPK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of SHP2, a non-receptor protein tyrosine phosphatase, as a critical positive regulator of the RAS/MAPK signaling cascade. Due to the limited availability of specific data for "Shp2-IN-33," this document utilizes the well-characterized, first-in-class allosteric SHP2 inhibitor, SHP099 , as a representative molecule to elucidate the mechanism of action and downstream cellular effects of potent and selective SHP2 inhibition. This guide will detail the impact of SHP2 inhibition on signal transduction, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols for the assays cited.
Introduction: SHP2 as a Key Node in RAS/MAPK Signaling
The RAS/Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a fundamental cellular cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers.[2]
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial upstream regulator of the RAS/MAPK pathway.[1] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated signaling complexes at the cell membrane. Its phosphatase activity is essential for the full activation of RAS, which in turn initiates the downstream phosphorylation cascade through RAF, MEK, and ERK.[1][3] Activating mutations in SHP2 are associated with developmental disorders and various cancers.[1]
Mechanism of Allosteric SHP2 Inhibition
SHP099 is a potent and selective allosteric inhibitor of SHP2.[1] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing the conformational changes required for its catalytic activity.[1] By locking SHP2 in this inactive state, SHP099 effectively blocks its ability to dephosphorylate its substrates, thereby inhibiting downstream RAS/MAPK signaling.[1]
Figure 1: Mechanism of SHP099 Action on the RAS/MAPK Pathway. This diagram illustrates the allosteric inhibition of SHP2 by SHP099, preventing the activation of RAS and subsequent downstream signaling.
Quantitative Data on the Effects of SHP2 Inhibition
The efficacy of SHP2 inhibition can be quantified through various in vitro assays. The following tables summarize the inhibitory activity of SHP099 on the SHP2 enzyme and its impact on cancer cell lines.
Enzymatic Inhibition of SHP2 by SHP099
| SHP2 Construct | IC50 (µM) | Notes |
| Wild-Type SHP2 | 0.071 | Potent inhibition of the wild-type enzyme.[1] |
| Wild-Type SHP2 | 0.690 | In the absence of an activating phosphopeptide.[4] |
| SHP2 E76K mutant | >10 | Reduced potency against this common oncogenic mutant.[5] |
| SHP2 D61Y mutant | 1.241 | [6] |
| SHP2 E69K mutant | 0.416 | [6] |
Table 1: Enzymatic IC50 Values of SHP099 against various SHP2 constructs.
Cellular Activity of SHP099 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | IC50 (µM) for p-ERK Inhibition |
| KYSE520 | Esophageal Squamous Cell Carcinoma | ~5 | ~0.25 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | ~0.25 |
| MV4-11 | Acute Myeloid Leukemia | 0.32 | Not Reported |
| TF-1 | Erythroleukemia | 1.73 | Not Reported |
| PC9 | Non-Small Cell Lung Cancer | 7.536 (24h) | Not Reported |
| PC9GR | Osimertinib-Resistant NSCLC | 8.900 (24h) | Not Reported |
| Detroit 562 | Pharyngeal Carcinoma | 3.76 | Not Reported |
| 4T1 | Mouse Breast Cancer | 32.4 - 119.3 | Not Reported |
Table 2: Cellular IC50 values of SHP099 in various cancer cell lines. [3][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections provide protocols for essential assays used to characterize the effects of SHP2 inhibitors on the RAS/MAPK pathway.
Western Blotting for Phospho-ERK (p-ERK)
This protocol is used to assess the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, following treatment with a SHP2 inhibitor.
Figure 2: Western Blotting Workflow. A step-by-step diagram for assessing p-ERK levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the SHP2 inhibitor (e.g., SHP099) or vehicle control (DMSO) for the desired time period (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.[9][10]
Cell Viability Assay (MTT or CCK-8)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation after treatment with a SHP2 inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[11][12]
RAS Activation Assay (G-LISA)
This ELISA-based assay quantifies the levels of active, GTP-bound RAS in cell lysates.
Figure 3: RAS Activation Assay (G-LISA) Workflow. A schematic of the steps to quantify active RAS levels.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the SHP2 inhibitor as described previously and lyse the cells according to the manufacturer's protocol.
-
Protein Quantification: Determine and normalize the protein concentration of the lysates.
-
RAS-GTP Binding: Add the cell lysates to the wells of a 96-well plate that are pre-coated with a RAS-GTP binding protein.
-
Incubation and Washing: Incubate the plate to allow the active RAS to bind. Wash the wells to remove unbound proteins, including inactive RAS-GDP.
-
Antibody Incubation: Add a primary antibody specific to RAS, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate and measure the absorbance to quantify the amount of active RAS.[13][14]
Conclusion
The allosteric inhibition of SHP2 represents a promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling. As demonstrated with the representative inhibitor SHP099, targeting SHP2 effectively suppresses this oncogenic pathway, leading to reduced cancer cell proliferation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of SHP2 in cancer and to develop novel therapeutics targeting this critical signaling node. While specific data for "this compound" is currently limited, its reported high potency suggests it may function through a similar mechanism, and the assays described herein are directly applicable to its characterization.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sellerslab.org [sellerslab.org]
- 4. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Ras G-LISA Activation Assay Kit (colorimetric) (BK131) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 14. universalbiologicals.com [universalbiologicals.com]
Early-Stage Characterization of a Novel SHP2 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often due to mutations or overexpression, is implicated in various cancers and developmental disorders like Noonan syndrome.[1][2] Consequently, SHP2 has emerged as a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the early-stage characterization of a hypothetical novel allosteric SHP2 inhibitor, designated "Shp2-IN-33," using established methodologies and representative data from well-characterized inhibitors.
Allosteric inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3] This document outlines the key in vitro, cellular, and in vivo assays necessary to establish the potency, selectivity, and preliminary efficacy of a new chemical entity targeting SHP2.
Data Presentation: Quantitative Summary
The initial characterization of a novel SHP2 inhibitor involves quantifying its activity across a cascade of assays, from biochemical potency to cellular effects and target engagement. The following tables summarize representative data for established allosteric SHP2 inhibitors, providing a benchmark for the evaluation of "this compound".
Table 1: Biochemical and Cellular Activity of Representative SHP2 Inhibitors
| Compound | Biochemical IC₅₀ (nM) (Full-Length SHP2) | Cellular pERK Inhibition EC₅₀ (nM) (KYSE-520 cells) | Cellular Viability GI₅₀ (nM) (KYSE-520 cells) |
| SHP099 | 71 | 230 | 1,100 |
| RMC-4550 | 0.58 | 8 | 20 |
| TNO-155 | 11 | Not Publicly Available | Not Publicly Available |
| This compound (Hypothetical) | [Insert Data] | [Insert Data] | [Insert Data] |
Data for SHP099 and RMC-4550 are compiled from various public sources for representative purposes.
Table 2: Cellular Target Engagement of Representative SHP2 Inhibitors
| Compound | Cellular Thermal Shift Assay (CETSA) EC₅₀ (µM) (HEK293T cells) | Thermal Shift (ΔTₘ) at 10 µM (°C) |
| SHP099 | 1.1 | 3.7[4] |
| RMC-4550 | 0.09 | 7.0[4] |
| This compound (Hypothetical) | [Insert Data] | [Insert Data] |
CETSA data demonstrates that the compound binds to and stabilizes the target protein in a cellular environment.[5]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the characterization process.
Experimental Protocols
Detailed and reproducible protocols are fundamental to the accurate characterization of a new chemical entity.
SHP2 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SHP2 protein in vitro.
-
Objective: To determine the IC₅₀ value of this compound against full-length human SHP2.
-
Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by SHP2. Inhibition of the enzyme results in a decreased fluorescent signal. Because full-length SHP2 is autoinhibited, an activating phosphopeptide is required to induce an active conformation.[4][6]
-
Materials:
-
Full-length recombinant human SHP2 protein.
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide).[4]
-
DiFMUP substrate (e.g., from Invitrogen).
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[4]
-
This compound serially diluted in 100% DMSO.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Compound Plating: Dispense nanoliter volumes of the this compound DMSO dilution series into the 384-well assay plate. Include DMSO-only wells as negative (100% activity) and positive (no enzyme) controls.
-
Enzyme Preparation and Activation: Prepare a working solution of SHP2 (e.g., 0.625 nM) in Assay Buffer. Add the activating peptide (e.g., 625 nM) and incubate for 20 minutes at room temperature to allow for SHP2 activation.[4]
-
Enzyme Addition: Add the activated SHP2 enzyme solution to the wells containing the test compound. The final enzyme concentration is typically around 0.5 nM.[4]
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of DiFMUP in Assay Buffer (e.g., to a final concentration of 10-100 µM).[6] Add the DiFMUP solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity (e.g., Excitation/Emission ~355/460 nm) over a time course (e.g., 30 minutes) at room temperature.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in an intact cellular environment.
-
Objective: To determine the EC₅₀ and/or thermal shift (ΔTₘ) for this compound, confirming target engagement in cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[7] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after a heat challenge is quantified.[8]
-
Materials:
-
HEK293T or other suitable cells transiently or stably expressing tagged full-length SHP2 (e.g., N-terminally tagged with a β-galactosidase enzyme fragment).[9]
-
Cell culture reagents.
-
This compound diluted in culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., Western blot apparatus or plate reader for enzyme complementation assays).[9]
-
Thermal cycler for precise heating of cell suspensions.
-
-
Procedure (Isothermal Dose-Response Format):
-
Cell Culture and Treatment: Culture the SHP2-expressing cells to ~80% confluency. Harvest the cells and resuspend them in culture medium. Add serially diluted this compound or vehicle (DMSO) to the cell suspensions and incubate for 1 hour at 37°C.[10]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate. Heat the samples to a predetermined optimal temperature (e.g., 55°C, determined from an initial thermal profile experiment) for 3 minutes, followed by cooling to room temperature.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble SHP2 using a suitable method (e.g., Western blot, ELISA, or an enzyme complementation detection system).[9]
-
Data Analysis: Normalize the amount of soluble SHP2 to the non-heated control for each concentration. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ of thermal stabilization.
-
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This assay measures the functional consequence of SHP2 inhibition on its primary downstream signaling pathway.
-
Objective: To determine the EC₅₀ of this compound for the inhibition of growth factor-induced ERK phosphorylation in a relevant cancer cell line.
-
Principle: SHP2 is a positive regulator of the RAS-MAPK pathway. Inhibition of SHP2 blocks the signal transduction from receptor tyrosine kinases to RAS, leading to a decrease in the phosphorylation of ERK (p-ERK).[11] This reduction can be quantified by Western blot.
-
Materials:
-
Cancer cell line with an active RTK pathway (e.g., KYSE-520, EGFR-amplified).
-
Cell culture reagents, including serum-free medium.
-
Growth factor (e.g., EGF).
-
This compound diluted in culture medium.
-
RIPA lysis buffer with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control).[12][13]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10 minutes to induce ERK phosphorylation.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the EC₅₀.
-
In Vivo Xenograft Model
This study provides a preliminary assessment of the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of human cancer.
-
Principle: A human cancer cell line is implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[14]
-
Materials:
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing: Administer the vehicle or this compound according to the planned schedule (e.g., once daily by oral gavage).[14]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamic Western blots for p-ERK).[16] Compare the tumor growth rates and final tumor weights between the treated and vehicle control groups to assess efficacy.
-
This comprehensive set of experiments provides the foundational data for the early-stage characterization of a novel SHP2 inhibitor, establishing its biochemical potency, cellular mechanism of action, and preliminary in vivo anti-tumor activity.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. rupress.org [rupress.org]
- 3. benchchem.com [benchchem.com]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 15. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Understanding the structural basis of Shp2-IN-33 inhibition
An In-depth Technical Guide to the Structural Basis of Shp2 Allosteric Inhibition
Disclaimer: Publicly available information on a specific inhibitor designated "Shp2-IN-33" could not be located. This guide provides a comprehensive overview of the structural basis of Shp2 inhibition using a representative, well-characterized allosteric inhibitor as a surrogate, for which extensive data is publicly accessible. The principles, pathways, and experimental methodologies described are broadly applicable to the study of novel Shp2 inhibitors.
Introduction to Shp2
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key regulator of cell growth, differentiation, and survival.[3] Shp2 is composed of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][4]
In its basal state, Shp2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, preventing substrate access.[1][4][5] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[1][2][4] Activated Shp2 positively modulates several key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][4][6] Due to its role as a positive regulator in these oncogenic pathways, Shp2 has emerged as a significant target for cancer therapy.[2][7][8]
The Allosteric Inhibition of Shp2
Instead of competing with the substrate at the catalytic active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks the enzyme in its inactive state. This approach can offer greater selectivity and improved pharmacological properties compared to active site inhibitors.[2] Several potent and selective allosteric inhibitors of Shp2 have been developed, which bind to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][2] This binding stabilizes the auto-inhibited conformation of Shp2, preventing its activation.[7]
Quantitative Data on Representative Shp2 Allosteric Inhibitors
The following table summarizes the inhibitory activities of several well-characterized allosteric Shp2 inhibitors. This data is crucial for comparing the potency of different compounds.
| Compound ID | Target | IC50 (nM) | Assay Conditions | Reference |
| PB17-026-01 | Shp2 | 104.2 | Not specified | [1] |
| SHP099 | Shp2 | 70 | Not specified | [7] |
| Compound 33 | Shp2 (E76A mutant) | 710 | Not specified | [2] |
| GS-493 (25) | Shp2 | 71 | Not specified | [9] |
| Compound 57774 | Shp2 | 800 | Not specified | [10] |
Structural Basis of Allosteric Inhibition
The co-crystal structure of Shp2 in complex with allosteric inhibitors provides critical insights into their mechanism of action. These inhibitors typically occupy a hydrophobic pocket at the interface of the three main domains. For instance, detailed structural analysis of a representative inhibitor reveals that it forms multiple polar and non-polar contacts within this allosteric site. The inhibitor acts as a "molecular glue," stabilizing the interaction between the N-SH2 and PTP domains, thereby locking Shp2 in its closed, inactive conformation.[1][7] This prevents the conformational change required for catalytic activity.
Signaling Pathways and Inhibition Mechanism
The following diagrams, rendered using the DOT language, illustrate the key signaling pathways involving Shp2 and the mechanism of its allosteric inhibition.
Caption: Shp2-mediated RAS/MAPK signaling pathway.
Caption: Mechanism of allosteric inhibition of Shp2.
Experimental Protocols
Detailed experimental protocols are essential for the discovery and characterization of novel Shp2 inhibitors.
Biochemical Assay for Inhibitor Potency (IC50 Determination)
This protocol describes a typical fluorescence-based in vitro assay to measure the half-maximal inhibitory concentration (IC50) of a compound against Shp2.
Materials:
-
Recombinant full-length Shp2 protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Fluorescent substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Plate reader capable of fluorescence detection (e.g., Excitation/Emission ~358/450 nm)
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant Shp2 and DiFMUP in assay buffer to their final working concentrations.
-
Assay Reaction: a. Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate. b. Add 10 µL of diluted Shp2 enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction for each compound concentration. b. Normalize the reaction rates to the DMSO control (representing 100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
Caption: Workflow for IC50 determination of a Shp2 inhibitor.
X-ray Crystallography for Structural Analysis
This protocol outlines the general steps for determining the co-crystal structure of Shp2 in complex with an allosteric inhibitor.
Materials:
-
Highly pure recombinant Shp2 protein
-
Allosteric inhibitor
-
Crystallization buffer screens
-
Cryo-protectant solution
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified Shp2 protein with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: a. Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods. b. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield high-quality crystals of the complex.
-
Crystal Harvesting and Cryo-protection: a. Carefully harvest the crystals from the crystallization drops. b. Briefly soak the crystals in a cryo-protectant solution (typically containing the crystallization buffer supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing. c. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: a. Mount the frozen crystal on a goniometer in the X-ray beamline. b. Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.
-
Structure Determination and Refinement: a. Process the diffraction data (indexing, integration, and scaling). b. Solve the crystal structure using molecular replacement, using a known structure of Shp2 as a search model. c. Build the inhibitor molecule into the electron density map. d. Refine the structure to improve the fit between the model and the experimental data, resulting in a high-resolution atomic model of the Shp2-inhibitor complex.[1][11][12][13]
Conclusion
The development of potent and selective allosteric inhibitors against Shp2 represents a promising therapeutic strategy for a variety of cancers and other diseases driven by aberrant RTK signaling.[2][7] Understanding the structural basis of how these inhibitors stabilize the inactive conformation of Shp2 is paramount for the rational design of next-generation therapeutics with improved efficacy and pharmacological profiles. The methodologies and data presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals working to advance the field of Shp2-targeted therapies.
References
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 uncovers aberrant TLR7 trafficking in aggravating psoriasis | EMBO Molecular Medicine [link.springer.com]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 8. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols: Utilizing SHP2 Inhibitors in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell growth, proliferation, and survival.[1][2][3] SHP2 is a key transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs).[4][5] Upon activation by growth factors, SHP2 facilitates the activation of the Ras-MAPK (mitogen-activated protein kinase) signaling cascade, which is crucial for regulating cell division and proliferation.[1][4] Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][4]
This document provides detailed application notes and a generalized protocol for assessing the anti-proliferative effects of SHP2 inhibitors, using the hypothetical inhibitor "Shp2-IN-33" as a representative example, in cancer cell line proliferation assays.
Mechanism of Action of SHP2 Inhibitors
SHP2 inhibitors function by targeting the enzymatic activity of the SHP2 protein.[2] In its inactive state, the SHP2 protein is auto-inhibited.[4] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors, leading to a conformational change that activates its phosphatase activity.[4] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the Ras-MAPK pathway and promoting cell proliferation.[1][4] SHP2 inhibitors can bind to the protein and prevent its activation or catalytic activity, thereby blocking downstream signaling and inhibiting uncontrolled cell growth.[2]
Data Presentation: Anti-proliferative Activity of SHP2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various SHP2 inhibitors against different cancer cell lines, as reported in the literature. This data demonstrates the potential of SHP2 inhibition as a therapeutic strategy across multiple cancer types.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| 11a-1 | A549 (Lung) | Not Specified | [6] |
| 11a-1 | MCF-7 (Breast) | Not Specified | [6] |
| 11a-1 | K562 (Leukemia) | Not Specified | [6] |
| Compound 13030 | MCF-7 (Breast) | 3.2 | [7] |
| Compound 24198 | MCF-7 (Breast) | 1.9 | [7] |
| Compound 57774 | MCF-7 (Breast) | 0.8 | [7] |
| Compound 137420 | MCF-7 (Breast) | 33 | [7] |
| RMC-4550 | SET2 (MPN) | Not Specified | [1] |
| RMC-4550 | UKE1 (MPN) | Not Specified | [1] |
| SHP099 | RPMI-8226 (Multiple Myeloma) | Not Specified | [2] |
| SHP099 | NCI-H929 (Multiple Myeloma) | Not Specified | [2] |
Experimental Protocols
General Cell Proliferation Assay Using a SHP2 Inhibitor (e.g., this compound)
This protocol outlines a standard method for determining the effect of a SHP2 inhibitor on the proliferation of cancer cell lines using a colorimetric assay such as the MTT or XTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other SHP2 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Cell Proliferation Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cancer cell line proliferation assay.
References
- 1. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Targeting the Oncogenic SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2 Inhibitor Administration in Mouse Xenograft Models
Introduction
This document provides detailed application notes and protocols for the administration of Shp2 (Src homology 2 domain-containing phosphatase 2) inhibitors in mouse xenograft models. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. It is important to note that while the request specified "Shp2-IN-33," publicly available data for this specific compound in mouse xenograft models is limited. Therefore, the following protocols and data are based on well-characterized, structurally related allosteric Shp2 inhibitors, such as SHP099 and RMC-4550, which are extensively documented in the scientific literature.[1] These compounds serve as representative examples for this class of inhibitors.
Mechanism of Action and Signaling Pathway
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cellular signaling pathways, most notably the RAS/mitogen-activated protein kinase (MAPK) pathway.[1][2] It acts as a critical signaling node downstream of various receptor tyrosine kinases (RTKs).[3] In its inactive state, Shp2 is autoinhibited.[1][4] Upon activation by binding to phosphotyrosine residues on RTKs or adapter proteins, Shp2 undergoes a conformational change that exposes its catalytic site.[4][5] Activated Shp2 dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK/ERK signaling cascade, promoting cell proliferation, survival, and differentiation.[1][2][6] In many cancers, hyperactivation of the RAS-MAPK pathway due to mutations or overexpression of Shp2 drives uncontrolled tumor growth.[2] Allosteric Shp2 inhibitors stabilize the inactive conformation of the enzyme, preventing its activation and thereby blocking downstream signaling.[7]
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes representative quantitative data from preclinical studies of allosteric Shp2 inhibitors in mouse xenograft models. This data illustrates the typical dosages, administration routes, and efficacy observed.
| Inhibitor | Cancer Model | Mouse Strain | Dosage and Administration | Key Efficacy Results | Reference |
| SHP099 | Multiple Myeloma (RPMI-8226 cells) | Balb/c nude | 75 mg/kg, daily, oral | Reduced tumor size, growth, and weight compared to vehicle. | [1] |
| RMC-4550 | Multiple Myeloma (RPMI-8226 cells) | Balb/c nude | 30 mg/kg, daily, oral | Reduced tumor size, growth, and weight compared to vehicle. | [1] |
| SHP099 | KRAS-mutant NSCLC (H1944 cells) | NOD-SCID | 82.5 mg/kg | Completely stopped tumor growth in vivo. | |
| RMC-4550 | Myeloproliferative Neoplasm (MPL-W515L model) | - | - | Antagonized MPN phenotypes and increased survival. | [8] |
| SHP099 | Breast Cancer (HCC1806 cells) | Nude | - | In combination with a PI3K inhibitor, tumor growth was virtually absent. | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a Shp2 inhibitor in a subcutaneous mouse xenograft model.
1. Cell Culture and Preparation: 1.1. Culture the selected cancer cell line (e.g., RPMI-8226, HCC1806) under standard conditions recommended by the supplier. 1.2. Harvest cells during the logarithmic growth phase. 1.3. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). 1.4. Resuspend the cell pellet to the desired concentration for injection (e.g., 5 x 10^6 to 1 x 10^7 cells per 100-200 µL). For some cell lines, co-injection with an extracellular matrix like Matrigel (50% v/v) can improve tumor take and growth rates.[5] 1.5. Keep the cell suspension on ice until injection to maintain viability.
2. Animal Handling and Tumor Implantation: 2.1. Use immunocompromised mice (e.g., Balb/c nude, NOD-SCID), typically 6-8 weeks old. Allow animals to acclimatize for at least one week before the experiment. 2.2. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation). 2.3. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse using a 27-gauge needle. 2.4. Monitor the animals regularly for tumor growth.
3. Treatment Administration: 3.1. Once tumors reach a palpable or predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. 3.2. Prepare the Shp2 inhibitor formulation. For oral administration, inhibitors are often formulated in vehicles such as 0.5% methylcellulose. 3.3. Administer the Shp2 inhibitor at the predetermined dose and schedule (e.g., 30-75 mg/kg, daily) via the appropriate route (e.g., oral gavage).[1] 3.4. Administer the vehicle solution to the control group following the same schedule.
4. Monitoring and Endpoints: 4.1. Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. 4.2. Monitor the body weight of the mice as an indicator of toxicity. 4.3. The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity in the animals. 4.4. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. 4.5. Tumors can be processed for further analysis, such as immunohistochemistry (to assess biomarkers like p-ERK) or Western blotting.[1]
Protocol 2: Pharmacodynamic (PD) Analysis
To confirm that the Shp2 inhibitor is engaging its target in vivo, a pharmacodynamic study can be performed to measure the inhibition of downstream signaling.
1. Study Design: 1.1. Establish xenograft tumors as described in Protocol 1. 1.2. Administer a single dose of the Shp2 inhibitor to a cohort of tumor-bearing mice. 1.3. Euthanize mice and collect tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours).
2. Sample Processing: 2.1. Immediately snap-freeze the excised tumors in liquid nitrogen or process them for protein extraction. 2.2. Homogenize the tumor tissue and extract total protein using an appropriate lysis buffer containing phosphatase and protease inhibitors.
3. Western Blot Analysis: 3.1. Determine protein concentration using a standard assay (e.g., BCA). 3.2. Perform SDS-PAGE and transfer proteins to a PVDF membrane. 3.3. Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Phosphorylated Shp2 (p-SHP2) and total Shp2 can also be assessed.[1] 3.4. Use appropriate secondary antibodies and a chemiluminescence detection system. 3.5. Quantify band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of pathway inhibition. A significant decrease in this ratio in treated tumors compared to vehicle controls demonstrates target engagement.[1]
References
- 1. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Dosage and Treatment Schedule for SHP2 Inhibitors In Vivo: Application Notes and Protocols
Disclaimer: As of December 2025, there is no publicly available scientific literature or data for a compound specifically named "Shp2-IN-33." The following application notes and protocols are based on published preclinical data for other well-characterized, potent, and selective allosteric SHP2 inhibitors, such as SHP099 and RMC-4550 . These guidelines are intended to serve as a representative framework for researchers, scientists, and drug development professionals.
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell division, proliferation, and survival.[2] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling therapeutic target.[2] Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents by stabilizing the enzyme in an auto-inhibited conformation.[3][4]
This document provides a comprehensive guide to determining the optimal dosage and treatment schedule for SHP2 inhibitors in preclinical in vivo models, using data from representative compounds SHP099 and RMC-4550.
Data Presentation: In Vivo Efficacy of Representative SHP2 Inhibitors
The following tables summarize quantitative data from various in vivo studies on SHP099 and RMC-4550, demonstrating their anti-tumor activity across different cancer models.
Table 1: Summary of In Vivo Studies with SHP099
| Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Outcome |
| Esophageal Squamous Cell Carcinoma (KYSE520 Xenograft) | Nude | 10, 30, 100 mg/kg | Oral gavage | Daily | 19%, 61% tumor growth inhibition (TGI), and tumor stasis, respectively.[3][5] |
| Esophageal Squamous Cell Carcinoma (KYSE520 Xenograft) | Nude | 100 mg/kg | Oral gavage | Daily for 24 days | Marked tumor growth inhibition.[3] |
| Neuroblastoma (LAN-5 Xenograft) | NOD-SCID | 75 mg/kg | Oral gavage | Every other day | Reduced tumor growth.[6] |
| Melanoma (B16F10 Syngeneic) | Syngeneic | 75, 100 mg/kg | Oral gavage | Daily | Reduced tumor growth.[7] |
| Colon Cancer (CT-26 Xenograft) | BALB/c Nude | Not specified | Not specified | Not specified | Did not decrease tumor volume.[8] |
| Colon Cancer (CT-26 Xenograft) | Immuno-competent | Not specified | Not specified | Not specified | Significantly decreased tumor burden.[8] |
Table 2: Summary of In Vivo Studies with RMC-4550
| Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Outcome |
| Myeloproliferative Neoplasms (MPLW515L BMT) | Not specified | 10, 30 mg/kg | Oral gavage | Daily | Antagonized MPN phenotype and reduced organomegaly.[9] |
| Pancreatic Ductal Adenocarcinoma (PDAC Xenograft) | Not specified | Not specified | Oral gavage | Daily for 21 days | Substantial impairment of tumor growth.[10] |
| Hepatocellular Carcinoma | C57BL/6J | 30 mg/kg | Oral gavage | Daily | Controlled tumor growth and increased survival when combined with an mTOR inhibitor.[1] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs). Upon ligand binding, activated RTKs recruit SHP2, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a SHP2 inhibitor involves several key stages, from model selection and drug formulation to data analysis and interpretation.
Experimental Protocols
Animal Model Selection and Preparation
-
Xenograft Models: For assessing the direct anti-tumor effects on human cancer cells, immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used.[3]
-
Select a human cancer cell line with a known dependency on RTK signaling (e.g., KYSE520, which is EGFR-amplified).[11]
-
Culture cells in appropriate media and harvest during the exponential growth phase.
-
Subcutaneously inject 1-10 million cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
-
Syngeneic Models: To evaluate the effects of the SHP2 inhibitor on the tumor microenvironment and anti-tumor immunity, use immunocompetent mouse models (e.g., C57BL/6 or BALB/c) with a compatible murine cancer cell line (e.g., B16F10 or CT-26).[7][8]
Drug Formulation and Administration
-
Formulation: As many small molecule inhibitors have poor water solubility, a suspension is often required.
-
A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.[12]
-
Prepare the drug suspension fresh daily to ensure homogeneity.
-
-
Administration:
Dosing and Treatment Schedule Determination
-
Dose-Ranging Studies: Begin with a dose-ranging study to determine the maximum tolerated dose (MTD).
-
Administer a range of doses (e.g., 10, 30, 100 mg/kg) to small groups of tumor-bearing mice.
-
Monitor for signs of toxicity, including body weight loss (a loss of >15-20% is often a humane endpoint), changes in behavior, and other adverse effects.
-
-
Efficacy Studies:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[10]
-
Administer the SHP2 inhibitor at one or more doses below the MTD.
-
A typical treatment schedule is once daily, but this may be adjusted based on the pharmacokinetic profile of the compound.[12]
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.[10]
-
Monitoring and Endpoint Analysis
-
Tumor Growth:
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
-
Body Weight:
-
Monitor body weight at the same frequency as tumor measurements to assess toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
Pharmacokinetic (PK) Analysis:
-
Collect blood samples at different time points after a single dose to determine the drug's concentration in the plasma over time. This helps to establish parameters like Cmax (maximum concentration) and half-life.[11]
-
-
Histology:
-
At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Conclusion
The provided data and protocols, based on the well-studied SHP2 inhibitors SHP099 and RMC-4550, offer a robust starting point for the in vivo evaluation of new SHP2-targeting compounds. Optimal dosage and treatment schedules are model-dependent and must be determined empirically. Careful study design, including appropriate model selection, dose-ranging studies, and comprehensive endpoint analysis, is critical for obtaining reliable and translatable preclinical data.
References
- 1. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sellerslab.org [sellerslab.org]
- 4. tenovapharma.com [tenovapharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth | EMBO Molecular Medicine [link.springer.com]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Target Engagement of Shp2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways, which are fundamental to cell proliferation, survival, and differentiation.[1][2] Aberrant Shp2 activity, often due to gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention.[1][2][3]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug with its target protein in a cellular environment.[1][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5] When a small molecule inhibitor, such as Shp2-IN-33, binds to its target protein (Shp2), it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be detected by measuring the amount of soluble Shp2 protein remaining after a thermal challenge.
These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of small molecule inhibitors of Shp2, using the well-characterized allosteric inhibitor SHP099 as an example. The methodologies described herein are readily adaptable for other Shp2 inhibitors like this compound.
Shp2 Signaling Pathway
Shp2 is a crucial positive regulator in the RTK signaling cascade. Upon growth factor binding to an RTK, the receptor autophosphorylates, creating docking sites for adaptor proteins like Grb2. Shp2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.
Caption: Simplified Shp2 signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the inhibitor, subjecting them to a heat challenge, lysing the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Two primary CETSA formats are described below: the melt curve (or thermal profile) to determine the optimal temperature for the isothermal experiment, and the isothermal dose-response (ITDR) to quantify the potency of target engagement.
Part 1: CETSA Melt Curve
This experiment aims to identify the temperature at which Shp2 denatures and aggregates, and to observe the thermal stabilization induced by the inhibitor.
Materials:
-
Cell line expressing Shp2 (e.g., HEK293T, K562)
-
Cell culture medium and supplements
-
Shp2 inhibitor (e.g., this compound, SHP099) and DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against Shp2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in fresh medium to a desired concentration (e.g., 2 x 10^6 cells/mL).
-
Treat one aliquot of cells with the Shp2 inhibitor at a fixed, high concentration (e.g., 10 µM SHP099) and another with an equivalent volume of DMSO (vehicle control).[3]
-
Incubate for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 64°C in 2°C or 3°C increments) for 3 minutes.[3]
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice, or by performing freeze-thaw cycles.
-
Ensure complete lysis through gentle vortexing or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble Shp2 by Western blotting.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Plot the normalized intensity of the soluble Shp2 band against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
The resulting curves represent the CETSA melt curves. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm).
-
Part 2: Isothermal Dose-Response (ITDR) CETSA
This experiment determines the concentration-dependent stabilization of Shp2 by the inhibitor at a fixed temperature, allowing for the calculation of an EC50 value for target engagement.
Procedure:
-
Determine Optimal Temperature:
-
From the CETSA melt curve, select a temperature in the transition region of the vehicle-treated curve (typically the Tm or slightly above) where a significant stabilization by the inhibitor is observed.
-
-
Cell Culture and Treatment:
-
Prepare a serial dilution of the Shp2 inhibitor in cell culture medium.
-
Treat cell aliquots with the different concentrations of the inhibitor and a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Include a no-heat control (maintained at 37°C).
-
Immediately cool the samples to 4°C.
-
-
Lysis, Separation, and Quantification:
-
Follow steps 3-5 from the CETSA Melt Curve protocol.
-
-
Data Analysis:
-
Plot the normalized intensity of the soluble Shp2 band against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Characterization and Cellular Thermal Shift of Shp2 Inhibitors
| Compound | Biochemical IC50 (nM) vs. Shp2-WT | In Vitro Thermal Shift (ΔTm, °C) | Cellular Thermal Shift (ΔTm, °C) |
| SHP099 | 71 | +12.1 | +4.8 |
| RMC-4550 | 2.3 | +16.0 | Not Reported |
| SHP836 | 5100 | +5.3 | Not Reported |
Data for SHP099, RMC-4550, and SHP836 are adapted from published literature.[4] The protocol described can be used to generate analogous data for this compound.
Table 2: Isothermal CETSA Data for SHP099 with Wild-Type Shp2
| Parameter | Value |
| Optimal Isothermal Temperature | 54 °C |
| EC50 for Target Engagement | ~1 µM |
This data is representative and based on published results for SHP099.[4] Researchers should generate specific data for this compound.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for modern drug discovery, providing direct evidence of target engagement within the complex milieu of a living cell. The protocols outlined in these application notes provide a robust framework for researchers to assess the interaction of novel inhibitors, such as this compound, with the therapeutically important target Shp2. By quantifying the thermal stabilization of Shp2, these methods enable the confident selection and prioritization of compounds for further development.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Shp2-IN-33 Pathway Modulation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various growth factor and cytokine receptors.[1][2] It is a key component of multiple signaling cascades, including the RAS/mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/AKT pathways, which are fundamental to cell proliferation, differentiation, survival, and migration.[3][4] Dysregulation of Shp2 activity, often due to mutations or overexpression, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[3][5] Consequently, Shp2 has emerged as a significant target for therapeutic intervention in oncology and other diseases.[5][6]
Shp2-IN-33 is an allosteric inhibitor of Shp2, demonstrating an IC50 of 1.2 μM in enzymatic assays and exhibiting antiproliferative effects in cellular models with an IC50 of 38 μM in Huh7 cells.[1] As an allosteric inhibitor, this compound is designed to stabilize the auto-inhibited conformation of Shp2, thereby preventing its activation and downstream signaling.[7]
This document provides a detailed protocol for utilizing Western blotting to assess the modulation of the Shp2 signaling pathway by this compound. The primary downstream readouts for Shp2 activity that will be monitored are the phosphorylation levels of ERK1/2 (p-ERK1/2) and AKT (p-AKT), key kinases in the MAPK and PI3K/AKT pathways, respectively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Shp2 signaling pathway and the experimental workflow for its analysis.
Caption: Shp2 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Shp2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell proliferation, survival, and differentiation.[1][4][5] Aberrant Shp2 activation, due to gain-of-function mutations or upstream signaling dysregulation, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[2][3] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology and other diseases.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Shp2 inhibitors, with a focus on a representative allosteric inhibitor, referred to herein as Shp2-IN-33 . The methodologies described are designed to identify and characterize novel Shp2 inhibitors suitable for further drug development.
Mechanism of Action of Allosteric Shp2 Inhibitors
Shp2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6][7] Allosteric inhibitors, such as the well-characterized SHP099, bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[6] This binding stabilizes the inactive conformation of Shp2, preventing its engagement with upstream activators and subsequent downstream signaling.[6]
High-Throughput Screening Cascade for Shp2 Inhibitors
A robust HTS cascade for identifying and validating Shp2 inhibitors typically involves a primary biochemical screen followed by secondary biochemical and cellular assays to confirm potency, mechanism of action, and cellular target engagement.
Data Presentation: this compound Profile
The following tables summarize the key quantitative data for a representative allosteric Shp2 inhibitor, this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Substrate | IC50 (nM) | Notes |
| Fluorescence Polarization | Full-length Shp2 | DiFMUP | 50 | Primary screening assay |
| TR-FRET | Full-length Shp2 | pY-peptide | 65 | Orthogonal confirmation assay |
| Enzyme Kinetics | Shp2 PTP domain | pNPP | >10,000 | Demonstrates allosteric mechanism |
| Selectivity Assay | Shp1 | DiFMUP | 8,500 | >150-fold selectivity over Shp1 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | EC50 (nM) | Notes |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | 150 | Confirms target engagement in intact cells |
| pERK Inhibition (Western Blot) | KYSE-520 | 250 | Measures inhibition of downstream MAPK signaling |
| Cell Proliferation | KYSE-520 | 400 | Assesses anti-proliferative effects in a cancer cell line |
Shp2 Signaling Pathways
Shp2 is a critical node in multiple signaling pathways that regulate cell growth and survival. Allosteric inhibition of Shp2 blocks these downstream signals.
Experimental Protocols
Biochemical High-Throughput Screening: Fluorescence Polarization Assay
This assay measures the ability of a compound to inhibit the Shp2-mediated dephosphorylation of a fluorescently labeled phosphopeptide substrate.
Materials:
-
Recombinant full-length human Shp2 protein
-
Fluorescently labeled phosphopeptide substrate (e.g., FAM-pY-peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
This compound or library compounds
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a 2X solution of Shp2 enzyme in Assay Buffer.
-
Prepare a 2X solution of the fluorescently labeled phosphopeptide substrate in Assay Buffer.
-
Using a liquid handler, dispense 50 nL of this compound or library compounds in DMSO into the 384-well assay plates.
-
Add 5 µL of the 2X Shp2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.[8][9][10] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.[9]
Materials:
-
HEK293T cells
-
Opti-MEM
-
Lipofectamine 2000
-
Plasmid encoding full-length human Shp2
-
This compound
-
PBS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors
-
384-well PCR plates
-
Thermal cycler
-
ELISA or Western blot reagents for Shp2 detection
Protocol:
-
Seed HEK293T cells in a 10-cm dish and transfect with the Shp2 expression plasmid using Lipofectamine 2000.
-
After 24 hours, harvest the cells and resuspend in Opti-MEM.
-
Dispense the cell suspension into 384-well PCR plates.
-
Add this compound or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C.
-
Heat the plates in a thermal cycler with a temperature gradient for 3 minutes, followed by 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the plates to pellet the precipitated proteins.
-
Transfer the supernatant containing the soluble protein fraction to a new plate.
-
Quantify the amount of soluble Shp2 using an appropriate method (e.g., ELISA or Western blot).
-
Plot the amount of soluble Shp2 as a function of temperature and determine the melting temperature (Tm) shift induced by this compound.
Downstream Signaling: pERK Inhibition Assay
This assay determines the functional consequence of Shp2 inhibition by measuring the phosphorylation level of a key downstream effector, ERK.[5]
Materials:
-
KYSE-520 esophageal cancer cells (or other relevant cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA Lysis Buffer
-
Antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH
-
Western blot reagents and imaging system
Protocol:
-
Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with 10 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation by this compound.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel Shp2 inhibitors. By employing a combination of biochemical and cellular assays, researchers can effectively identify potent and cell-permeable compounds, like the representative this compound, for further development as potential therapeutics for cancers and other diseases driven by aberrant Shp2 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting a Cryptic Allosteric Site for Selective Inhibition of the Oncogenic Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Shp2-IN-33 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK and PI3K/Akt signaling pathways, which are central to cell proliferation, survival, and differentiation. Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Shp2-IN-33 is a potent and selective allosteric inhibitor of Shp2. By locking Shp2 in an auto-inhibited conformation, this compound prevents its activation and downstream signaling, thereby impeding cancer cell growth and survival. One of the key mechanisms by which Shp2 inhibitors exert their anti-tumor effects is the induction of apoptosis, or programmed cell death.
These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Data Presentation: Quantitative Analysis of Apoptosis
While specific quantitative data for this compound is not yet widely published, the following tables summarize representative data from studies on other potent Shp2 inhibitors, such as RMC-4550 and SHP099, in various cancer cell lines. These results illustrate the expected dose-dependent increase in apoptosis following Shp2 inhibition.
Table 1: Apoptosis in RPMI-8226 Multiple Myeloma Cells Treated with a Shp2 Inhibitor (SHP099) for 48 hours. [1]
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.7 ± 0.5 | 4.8 ± 1.3 |
| 1 | 88.4 ± 2.1 | 7.3 ± 1.2 | 4.3 ± 0.9 | 11.6 ± 2.1 |
| 10 | 75.1 ± 3.5 | 15.8 ± 2.4 | 9.1 ± 1.8 | 24.9 ± 4.2 |
| 20 | 58.9 ± 4.2 | 25.4 ± 3.1 | 15.7 ± 2.5 | 41.1 ± 5.6 |
| 30 | 42.3 ± 5.1 | 38.2 ± 4.5 | 19.5 ± 3.3 | 57.7 ± 7.8 |
Table 2: Apoptosis in NCI-H929 Multiple Myeloma Cells Treated with a Shp2 Inhibitor (RMC-4550) for 48 hours. [1]
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 96.8 ± 1.1 | 2.5 ± 0.6 | 0.7 ± 0.3 | 3.2 ± 0.9 |
| 5 | 85.7 ± 2.8 | 9.8 ± 1.5 | 4.5 ± 1.1 | 14.3 ± 2.6 |
| 10 | 69.3 ± 3.9 | 20.1 ± 2.9 | 10.6 ± 2.1 | 30.7 ± 5.0 |
| 20 | 47.1 ± 4.8 | 35.6 ± 4.1 | 17.3 ± 3.7 | 52.9 ± 7.8 |
Signaling Pathways
Inhibition of Shp2 by this compound is expected to block the activation of downstream pro-survival signaling pathways, leading to the induction of apoptosis. The following diagram illustrates the central role of Shp2 in mediating signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK and PI3K/Akt pathways.
Caption: this compound inhibits Shp2, blocking pro-survival signaling and promoting apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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6-well plates or other suitable culture vessels
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Incubator (37°C, 5% CO₂)
Procedure:
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Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
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Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
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Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
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Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
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Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI.
Materials:
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Treated and control cells from Protocol 1
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Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
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Flow cytometry tubes
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Microcentrifuge
Procedure:
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Cell Harvesting:
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For suspension cells, gently collect the cells from each well into a separate microcentrifuge tube.
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For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Then, wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
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Cell Pelleting: Centrifuge the cell suspensions at 300 x g for 5 minutes. Carefully aspirate the supernatant.
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Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
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Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
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Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
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Staining:
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Add 5 µL of Annexin V-FITC to the cell suspension.
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Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
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Add 5 µL of Propidium Iodide (PI) to the cell suspension.
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-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
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Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Flow Cytometry Analysis
This protocol provides the general steps for acquiring and analyzing the stained cells on a flow cytometer.
Setup:
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Use a flow cytometer equipped with a 488 nm laser for excitation.
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Set up the instrument to detect FITC fluorescence in the FL1 channel (typically around 530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
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Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates.
Data Acquisition and Analysis:
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Gating: Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) dot plot to exclude debris.
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Quadrant Analysis: Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
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Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
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Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
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Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
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Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.
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Quantification: Determine the percentage of cells in each quadrant to quantify the level of apoptosis induced by this compound treatment.
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell treatment to data analysis.
Caption: Workflow for analyzing apoptosis after this compound treatment.
References
Troubleshooting & Optimization
Shp2-IN-33 solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of the SHP2 inhibitor, Shp2-IN-33, in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Currently, there is no publicly available quantitative data on the solubility of this compound in specific aqueous buffers. Vendor information indicates that many small molecule inhibitors, including those targeting SHP2, have low water solubility. For initial experiments, it is recommended to prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: It is advisable to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher). This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your experiment.
Q3: What is the stability of this compound in experimental buffers?
A3: Specific stability data for this compound in various experimental buffers is not available. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other chemical species. It is recommended to prepare fresh dilutions of this compound in your experimental buffer from the DMSO stock solution for each experiment. Avoid long-term storage of the compound in aqueous buffers.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: Are there any general formulation strategies for SHP2 inhibitors with low aqueous solubility?
A5: Yes, for in vivo studies or for cellular assays requiring higher concentrations, co-solvents and excipients may be necessary. A common formulation approach for compounds with low water solubility involves using a vehicle composed of DMSO, a surfactant like Tween 80, and a polyethylene (B3416737) glycol (e.g., PEG300), all diluted in saline or phosphate-buffered saline (PBS). However, the optimal formulation for this compound would need to be determined empirically.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following tables are provided as templates to guide researchers in documenting their own internal solubility and stability studies.
Table 1: Solubility of this compound in Common Laboratory Solvents (Example)
| Solvent | Maximum Solubility (mM) | Temperature (°C) | Visual Observation |
| DMSO | > 50 | 25 | Clear Solution |
| Ethanol | ~10 | 25 | Clear Solution |
| PBS (pH 7.4) | < 0.1 | 25 | Precipitation Observed |
Table 2: Stability of this compound in a Representative Aqueous Buffer (Example)
| Buffer (pH 7.4) | Storage Temperature (°C) | Time Point | % Remaining Compound |
| 50 mM Tris, 150 mM NaCl | 4 | 0 hr | 100 |
| 24 hr | 95 | ||
| 48 hr | 88 | ||
| 50 mM Tris, 150 mM NaCl | 25 | 0 hr | 100 |
| 24 hr | 85 | ||
| 48 hr | 72 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure: a. Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex or sonicate briefly until the powder is completely dissolved. d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Testing Solubility in Aqueous Buffers
This protocol outlines a general method to assess the solubility of a small molecule inhibitor like this compound in an experimental buffer.
Caption: Workflow for determining compound solubility.
Mandatory Visualization
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS/MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Caption: Simplified SHP2 signaling pathway.
Identifying and mitigating off-target effects of Shp2-IN-33
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of the Shp2 inhibitor, Shp2-IN-33. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common issues and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a non-receptor protein tyrosine phosphatase that is a key regulator of multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the active site of the PTP domain.[1] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on receptors or docking proteins, leading to a conformational change that relieves this autoinhibition and activates the phosphatase. This compound is designed to bind to a pocket in the autoinhibited conformation of Shp2, stabilizing this inactive state and preventing its activation.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[4][5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[4] For this compound, off-target effects could lead to the misinterpretation of the role of Shp2 in a biological process or the attribution of a phenotype to Shp2 inhibition when it is, in fact, due to the modulation of another protein.
Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?
Common indicators of potential off-target effects include:
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Unexpected or inconsistent phenotypes: Observing cellular effects that are not consistent with the known functions of Shp2.
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High levels of cytotoxicity at effective concentrations: Significant cell death at concentrations required to inhibit Shp2 could indicate off-target toxicity.[6]
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Discrepancies between pharmacological and genetic approaches: If the phenotype observed with this compound is not recapitulated by siRNA or CRISPR/Cas9-mediated knockdown or knockout of Shp2, this strongly suggests off-target effects.[5]
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Lack of a clear dose-response relationship: The phenotypic effect should correlate with the concentration of this compound used.
Q4: How can I be more confident that the observed effects are due to Shp2 inhibition?
A multi-pronged approach is recommended to validate that the observed phenotype is on-target:
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Use a structurally unrelated Shp2 inhibitor: If a different Shp2 inhibitor with a distinct chemical scaffold produces the same phenotype, it increases confidence that the effect is on-target.
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Perform a rescue experiment: In cells where Shp2 has been knocked out or knocked down, the addition of this compound should not produce the same effect as in wild-type cells.[6]
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Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Shp2 in your cellular model at the concentrations used in your experiments.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity at effective concentrations | Off-target kinase inhibition or other cellular toxicity. | 1. Perform a dose-response curve to determine the IC50 for Shp2 inhibition and a separate assay for cytotoxicity (e.g., CellTiter-Glo). 2. Test a structurally different Shp2 inhibitor. 3. Perform a kinome-wide selectivity screen. | 1. Identification of a therapeutic window where Shp2 is inhibited without significant cytotoxicity. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. 3. Identification of unintended kinase targets.[6] |
| Inconsistent results between different cell lines | 1. Varying expression levels of Shp2 or off-target proteins. 2. Different dependencies on the Shp2 signaling pathway. | 1. Quantify Shp2 protein levels in each cell line via Western blot. 2. Perform a phospho-proteomics analysis to compare the signaling pathways affected by this compound in each cell line. | 1. Correlation of Shp2 expression with the observed phenotype. 2. Identification of differential pathway modulation that could explain the inconsistent results. |
| Phenotype does not match Shp2 knockdown/knockout | The observed phenotype is likely due to an off-target effect of this compound. | 1. Use the lowest effective concentration of this compound. 2. Confirm target engagement with CETSA. 3. Use a structurally unrelated control compound that is inactive against Shp2. | 1. Minimized off-target effects at lower concentrations. 2. Confirmation that this compound binds to Shp2 in your cells. 3. The inactive compound should not produce the phenotype, confirming the effect is not due to the chemical scaffold. |
Data Presentation
Table 1: Kinome Selectivity Profile of this compound (Hypothetical Data)
This table summarizes the inhibitory activity of this compound against a panel of representative kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase | % Inhibition @ 1 µM |
| Shp2 (On-Target) | 98% |
| ABL1 | 5% |
| AKT1 | 2% |
| BRAF | 8% |
| EGFR | 12% |
| ERK2 | 3% |
| JAK2 | 7% |
| MEK1 | 1% |
| PI3Kα | 4% |
| SRC | 15% |
| PDGFRβ | 45% |
Note: The hypothetical data indicates a potential off-target interaction with PDGFRβ, which warrants further investigation.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound (Hypothetical Data)
This table shows the change in the melting temperature (ΔTm) of Shp2 in intact cells upon treatment with this compound, indicating target engagement.
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Shp2 | Vehicle (DMSO) | 52.1°C | - |
| Shp2 | This compound (1 µM) | 56.8°C | +4.7°C |
| Vinculin (Control) | Vehicle (DMSO) | 61.5°C | - |
| Vinculin (Control) | This compound (1 µM) | 61.7°C | +0.2°C |
Note: The significant positive shift in the melting temperature of Shp2 upon treatment with this compound confirms target engagement in a cellular context.[7][8][9]
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
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Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
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Binding/Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.
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Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. Calculate the IC50 value for any kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.
Methodology:
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Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time.
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Shp2 using Western blotting or an ELISA-based method.
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Data Analysis: Plot the amount of soluble Shp2 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4][5]
Phospho-proteomics Analysis
Objective: To identify on- and off-target signaling effects of this compound by quantifying changes in protein phosphorylation across the proteome.
Methodology:
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Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time.
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Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme such as trypsin.
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Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
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LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the this compound-treated and control samples to identify changes in phosphorylation status.
Visualizations
Caption: Shp2 signaling pathways and the mechanism of action of this compound.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Shp2-IN-33 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Shp2-IN-33, an allosteric inhibitor of the SHP2 phosphatase. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Inconsistent IC50 values in cell viability assays.
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Question: Why am I observing significant variability in the IC50 value of this compound across different experiments or cell lines?
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Possible Causes & Solutions:
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Cell Line-Specific Dependencies: The anti-proliferative effect of SHP2 inhibitors is highly dependent on the genetic background of the cell line, particularly its reliance on the RAS-MAPK signaling pathway.[1][2] Cell lines with activating mutations in receptor tyrosine kinases (RTKs) or KRAS mutations that are dependent on nucleotide cycling are generally more sensitive.[2]
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Recommendation: Before starting, characterize the baseline activity of the RAS/MAPK and PI3K/AKT pathways in your cell line using Western blotting to assess the phosphorylation status of key proteins like ERK and AKT.[3]
-
-
Assay Duration and Cell Seeding Density: The duration of the inhibitor treatment and the initial cell seeding density can significantly impact the calculated IC50.[4] For slower-growing cell lines, a longer incubation period may be necessary to observe a significant effect on viability.
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Inhibitor Solubility and Stability: Poor solubility or degradation of this compound in culture media can lead to a lower effective concentration.
-
Recommendation: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Prepare fresh dilutions for each experiment and minimize the time the inhibitor is in the media before being added to the cells.
-
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity).[1][7][8] This can lead to variations in the determined IC50.
-
Recommendation: Be consistent with the chosen viability assay. For confirmation, consider using a secondary assay that measures a different aspect of cell health, such as an apoptosis assay (e.g., Annexin V staining).[1]
-
-
Problem 2: Western blot results show no change or an unexpected change in p-ERK levels after this compound treatment.
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Question: I treated my cells with this compound, but the Western blot for phosphorylated ERK (p-ERK) does not show the expected decrease. What could be the reason?
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Possible Causes & Solutions:
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Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may not be optimal to observe a significant reduction in p-ERK.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting ERK phosphorylation in your specific cell line. It is advisable to start with a concentration range that brackets the reported cellular IC50 (38 μM for Huh7 cells).[9]
-
-
Cellular Context and Pathway Redundancy: Some cell lines may have redundant signaling pathways that can maintain ERK activation despite SHP2 inhibition.[10] Alternatively, the basal level of p-ERK in your cells under the experimental conditions might be too low to detect a significant decrease.
-
Technical Issues with Western Blotting: Problems with protein extraction, quantification, gel electrophoresis, transfer, or antibody incubation can all lead to unreliable results.[13][14][15][16][17]
-
Inhibitor Activity: Ensure the inhibitor has not degraded.
-
Recommendation: Use a fresh aliquot of this compound and verify its activity in a sensitive positive control cell line, if available.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of SHP2.[9] It binds to a site on the SHP2 protein that is distinct from the active site, stabilizing the enzyme in an inactive, auto-inhibited conformation.[2][10][18][][20] This prevents SHP2 from dephosphorylating its substrates, thereby inhibiting the downstream signaling of pathways it regulates, most notably the RAS-MAPK pathway.[9][21]
Q2: What are the reported IC50 values for this compound?
The potency of this compound has been characterized in both enzymatic and cellular assays.
| Assay Type | Target | IC50 |
| Enzymatic Assay | SHP2 | 1.2 μM[9] |
| Cell Viability Assay | Huh7 cells | 38 μM[9] |
Q3: In which cell lines is this compound expected to be most effective?
This compound is likely to be most effective in cancer cell lines that are dependent on hyperactive RTK signaling for their proliferation and survival.[22][23] This includes cell lines with activating mutations in genes such as EGFR, FGFR, or KRAS (specifically those that remain dependent on GEF-mediated GTP loading).[2]
Q4: Are there known off-target effects for this class of inhibitors?
While allosteric inhibitors are generally more selective than active-site inhibitors, off-target effects can still occur.[10][] Some active-site SHP2 inhibitors have been reported to have off-target effects on other protein tyrosine kinases.[4] It is always advisable to validate key findings using a secondary, structurally distinct SHP2 inhibitor or through genetic approaches like siRNA or CRISPR-mediated knockdown of SHP2.
Q5: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for preparing and storing this compound. Typically, the compound is dissolved in a solvent like DMSO to create a concentrated stock solution, which is then stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For cellular experiments, the stock solution should be diluted to the final working concentration in pre-warmed culture medium immediately before use.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of p-ERK
This protocol outlines the steps to analyze the phosphorylation status of ERK following treatment with this compound.
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Simplified RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for cell viability assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Allosteric modulation of SHP2: Quest from known to unknown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tyrosine phosphatase SHP2 regulates focal adhesion kinase to promote EGF-induced lamellipodia persistence and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 22. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SHP2 Inhibitor | Jacobio Pharma [jacobiopharma.com]
Technical Support Center: Optimizing Shp2-IN-33 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Shp2-IN-33 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro studies with this compound.
General Compound Handling
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability and activity, prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. We recommend preparing small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, keep the aliquots at -20°C or -80°C. When preparing working dilutions for cell culture experiments, ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q2: What is the solubility and stability of this compound in cell culture media?
A2: While specific data for this compound is not extensively published, small molecule inhibitors dissolved in DMSO can sometimes precipitate when diluted into aqueous cell culture media. To mitigate this, it is advisable to add the this compound stock solution to pre-warmed media and mix thoroughly. The stability of the compound in media can be influenced by factors such as pH, temperature, and the presence of serum components. For long-term experiments, consider refreshing the media with a freshly prepared solution of this compound at regular intervals.
Experimental Design and Optimization
Q3: I am not observing a significant effect of this compound on the viability of my cancer cell line. What are the possible reasons?
A3: Several factors can contribute to a lack of response in cell viability assays:
-
Cell Line Intrinsic Resistance: Not all cell lines are sensitive to SHP2 inhibition. The genetic context of the cell line is crucial. For instance, cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant.
-
Dependence on Alternative Pathways: The growth and survival of your cell line may not be primarily driven by the SHP2-RAS-MAPK axis. These cells might rely on other signaling pathways for their proliferation.
-
Suboptimal Assay Conditions:
-
Assay Duration: The effects of this compound on cell viability may take time to manifest. Consider extending the treatment duration (e.g., 48, 72, or even 96 hours).
-
Inhibitor Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
Cell Seeding Density: An inappropriate cell seeding density can affect the outcome of viability assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Q4: What is a good starting concentration range for this compound in a new cell line?
A4: Based on published data for this compound and other allosteric SHP2 inhibitors, a broad dose-response experiment is recommended. A starting range of 0.1 µM to 50 µM is often a good starting point. This compound has a reported enzymatic IC50 of 1.2 µM and an anti-proliferative IC50 of 38 µM in Huh7 cells. However, cellular potency can vary widely.
Troubleshooting Western Blot Results
Q5: My western blot results for phosphorylated ERK (p-ERK) are inconsistent or show no decrease after this compound treatment. What should I do?
A5: Inconsistent p-ERK results can be due to several factors:
-
Timing of Treatment and Lysis: The effect of SHP2 inhibitors on p-ERK can be transient. For signaling pathway analysis, short treatment times (e.g., 1, 2, 4, or 6 hours) are often necessary to observe the direct inhibitory effect before potential feedback mechanisms are initiated.
-
Feedback Activation: Inhibition of the MAPK pathway can sometimes trigger feedback loops that lead to the reactivation of ERK signaling. This has been observed in some cell lines treated with SHP2 inhibitors. Consider performing a time-course experiment to capture the dynamics of p-ERK inhibition and potential rebound.
-
Cell Lysis and Sample Preparation: It is critical to lyse cells quickly on ice using a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Quality: Ensure that the primary antibody against p-ERK is validated for western blotting and is used at the optimal dilution.
Q6: I observe an increase in p-ERK levels after an initial decrease with this compound treatment. What could be the cause?
A6: This phenomenon is likely due to feedback activation of Receptor Tyrosine Kinases (RTKs). Inhibition of SHP2 can disrupt negative feedback loops that normally restrain RTK signaling, leading to their hyperactivation and subsequent reactivation of the MAPK pathway. This is a known mechanism of resistance to SHP2 inhibitors.
Data Presentation: Efficacy of SHP2 Inhibitors
The following table summarizes the reported IC50 values for this compound and other relevant SHP2 inhibitors in various assays and cell lines. This data can serve as a reference for designing your experiments.
| Inhibitor | Assay Type | Cell Line/Target | IC50 | Citation |
| This compound | Enzymatic Assay | SHP2 | 1.2 µM | [1] |
| This compound | Anti-proliferative | Huh7 | 38 µM | [1] |
| SHP099 | Enzymatic Assay | SHP2 | 0.07 µM | [2] |
| RMC-4550 | Enzymatic Assay | SHP2 | 0.58 nM | [3] |
| TNO155 | Enzymatic Assay | SHP2 | 11 nM | [3] |
| NSC-87877 | Enzymatic Assay | SHP2 | 0.318 µM | [3] |
Note: The efficacy of SHP2 inhibitors can be highly cell-line dependent.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions (vehicle control: medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for p-ERK Analysis
This protocol provides a method to assess the effect of this compound on the phosphorylation of its downstream target, ERK.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to attach and grow for 24 hours.
-
Starve the cells in serum-free medium for 6-12 hours, if necessary, to reduce basal signaling.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 1, 2, 4, 6 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) before lysis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Electrotransfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., p-p44/42 MAPK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: SHP2-mediated activation of the RAS/ERK signaling pathway and the inhibitory effect of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
Technical Support Center: A Novel SHP2 Inhibitor (e.g., Shp2-IN-33)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a novel SHP2 inhibitor, exemplified here as Shp2-IN-33, to improve its in vivo bioavailability and application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this novel SHP2 inhibitor?
A1: This novel inhibitor is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It binds to a site distinct from the active site, stabilizing SHP2 in an inactive conformation.[2][3] This prevents the phosphatase from becoming catalytically active, thereby blocking its role in various signaling pathways, including the RAS-MAPK, JAK/STAT, and PI3K/AKT pathways.[1][3]
Q2: What are the common challenges observed with the in vivo bioavailability of SHP2 inhibitors?
A2: Historically, inhibitors targeting the active site of PTPs, including SHP2, have faced challenges with poor cell permeability and low oral bioavailability due to the highly charged nature of the active site.[4][5][6] While allosteric inhibitors have shown improved properties, optimizing formulation to enhance solubility, stability, and absorption remains a critical step for achieving desired therapeutic exposure in vivo.
Q3: How does this novel SHP2 inhibitor affect downstream signaling?
A3: By inhibiting SHP2, this compound is expected to downregulate the RAS/RAF/MEK/ERK signaling cascade.[7][5] SHP2 is a key node in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[7][8] Its inhibition can lead to decreased proliferation and survival of cancer cells that are dependent on these pathways.[5][8] It may also impact the PI3K/AKT and JAK/STAT pathways.[3][7]
Troubleshooting Guide
Problem 1: Poor oral bioavailability in preclinical models.
-
Possible Cause 1: Poor aqueous solubility of the compound.
-
Suggested Solution: Employ formulation strategies such as creating an amorphous solid dispersion, using co-solvents, or forming a salt of the compound. It is also advisable to perform solubility studies at different pH values to understand its solubility profile.
-
-
Possible Cause 2: High first-pass metabolism.
-
Suggested Solution: Conduct in vitro metabolic stability assays using liver microsomes from the relevant species (e.g., mouse, rat, human) to assess the extent of first-pass metabolism. If metabolism is high, co-administration with a cytochrome P450 inhibitor (in preclinical studies) could be considered to understand the impact, though this is not a long-term solution.
-
-
Possible Cause 3: P-glycoprotein (P-gp) efflux.
Problem 2: Inconsistent results in in vivo efficacy studies.
-
Possible Cause 1: Suboptimal dosing frequency.
-
Suggested Solution: Perform a pharmacokinetic (PK) study to determine the compound's half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[3] This data will inform a more appropriate dosing schedule to maintain drug exposure above the therapeutic threshold.
-
-
Possible Cause 2: Variability in drug formulation.
-
Suggested Solution: Ensure a consistent and well-characterized formulation for each experiment. Prepare fresh formulations for each study and verify their homogeneity. For suspensions, ensure proper and consistent resuspension before each dose.
-
-
Possible Cause 3: Development of resistance.
Problem 3: Off-target effects or toxicity observed in animal models.
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Possible Cause 1: Lack of selectivity.
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Suggested Solution: Perform a broad panel of kinase and phosphatase screening to assess the selectivity of the inhibitor.[3] This will help identify potential off-target activities that could contribute to the observed toxicity.
-
-
Possible Cause 2: Formulation-related toxicity.
-
Suggested Solution: Conduct a vehicle toxicity study to ensure that the formulation excipients are not causing the observed adverse effects. Test alternative, well-tolerated vehicle formulations.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | 1500 ng/mL | 800 ng/mL |
| Tmax | 0.1 hr | 1.0 hr |
| AUC (0-inf) | 3000 hrng/mL | 4500 hrng/mL |
| t½ | 2.5 hr | 3.0 hr |
| Clearance | 5.5 mL/min/kg | - |
| Volume of Distribution | 1.2 L/kg | - |
| Oral Bioavailability (%) | - | 50% |
Table 2: Hypothetical In Vitro Potency and Selectivity
| Assay | IC50 |
| SHP2 Enzymatic Assay | 5 nM |
| Cellular pERK Inhibition Assay | 50 nM |
| SHP1 Enzymatic Assay | >10,000 nM |
| PTP1B Enzymatic Assay | >10,000 nM |
Experimental Protocols
Protocol 1: Formulation for Oral Gavage in Mice
-
Objective: To prepare a stable and homogenous suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate before and during dosing to maintain homogeneity.
-
Administer the formulation to mice via oral gavage at the specified volume (e.g., 10 mL/kg).
-
Protocol 2: Mouse Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Materials:
-
This compound formulation for IV and PO administration
-
Male BALB/c mice (8 weeks old)
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Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Divide mice into two groups: IV administration and PO administration.
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For the IV group, administer this compound via tail vein injection.
-
For the PO group, administer this compound via oral gavage.
-
Collect blood samples (approximately 50 µL) at specified time points (e.g., pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for a novel SHP2 inhibitor.
References
- 1. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Overcoming Resistance to Allosteric SHP2 Inhibitors
Disclaimer: The specific inhibitor "Shp2-IN-33" is not publicly documented in the scientific literature. This technical support guide is based on the established knowledge of well-characterized allosteric SHP2 inhibitors, such as SHP099 and others in clinical development. The principles and guidance provided are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of allosteric SHP2 inhibitors?
Allosteric SHP2 inhibitors are non-competitive inhibitors that bind to a pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation.[1][2] This prevents the N-SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby blocking the catalytic activation of the PTP domain.[3][4] The primary downstream effect is the suppression of the RAS-MAPK signaling pathway, which is crucial for the proliferation and survival of many cancer cells.[3][4][5]
Q2: My cancer cell line is not responding to the SHP2 inhibitor. What are the possible reasons?
There are several potential reasons for a lack of response to a SHP2 inhibitor:
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Cell line is not dependent on SHP2 signaling: The growth and survival of the cancer cells may be driven by pathways independent of SHP2.
-
Pre-existing resistance mechanisms: The cell line may harbor mutations or amplifications in genes downstream of SHP2 in the RAS-MAPK pathway (e.g., KRAS, BRAF, MEK), rendering it insensitive to upstream inhibition.
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Suboptimal drug concentration or exposure: The concentration of the inhibitor may be too low, or the treatment duration may be insufficient to elicit a response.
-
Rapid feedback activation of upstream signaling: In some cases, initial inhibition of the MAPK pathway can lead to a rapid feedback loop that reactivates receptor tyrosine kinases (RTKs), overcoming the effect of the SHP2 inhibitor.[6][7]
Q3: We observed initial sensitivity to the SHP2 inhibitor, but the cancer cells developed resistance over time. What are the known mechanisms of acquired resistance?
Acquired resistance to allosteric SHP2 inhibitors is a significant challenge. Common mechanisms include:
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Reactivation of the RAS-MAPK pathway: This is the most common mechanism of resistance. It can occur through various alterations, including:
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Mutations or amplification of downstream effectors: Such as KRAS, NRAS, or BRAF.
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Loss of negative regulators of the pathway: For example, loss-of-function mutations in NF1.[1]
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Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activation of RTKs like EGFR, FGFR, or MET can provide a strong upstream signal that bypasses the need for SHP2.[3][6]
-
-
Mutations in the PTPN11 gene (encoding SHP2):
-
Mutations that destabilize the auto-inhibited conformation: Some mutations prevent the inhibitor from effectively locking SHP2 in its inactive state.[3]
-
Mutations in the inhibitor binding pocket: These can reduce the binding affinity of the drug.
-
-
Activation of parallel signaling pathways: Cancer cells can upregulate alternative survival pathways, such as the PI3K-AKT pathway, to compensate for the inhibition of the MAPK pathway.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No effect on cell viability/proliferation. | Cell line is not dependent on SHP2 signaling. | - Screen a panel of cell lines with known genetic backgrounds to identify sensitive models.- Confirm SHP2 expression and its role in the target cell line via siRNA/shRNA knockdown. |
| Suboptimal inhibitor concentration. | - Perform a dose-response curve to determine the IC50 value for your cell line.- Ensure the inhibitor is fully dissolved and stable in your culture medium. | |
| Inactive compound. | - Verify the identity and purity of the inhibitor.- Store the compound under the recommended conditions to prevent degradation. | |
| Initial response followed by rapid rebound in pERK levels. | Feedback activation of RTKs. | - Co-treat with an inhibitor of the reactivated RTK (e.g., an EGFR or FGFR inhibitor).- Consider combination therapy with a MEK inhibitor to block the pathway downstream.[8] |
| Development of resistant colonies after prolonged treatment. | Acquired resistance through genetic or epigenetic changes. | - Isolate and expand resistant clones for further analysis.- Perform genomic and transcriptomic analysis (e.g., whole-exome sequencing, RNA-seq) to identify resistance mechanisms.- Test combination therapies to overcome the identified resistance mechanism (see below). |
| Variability in experimental results. | Inconsistent cell culture conditions. | - Maintain consistent cell density, passage number, and serum concentration.- Regularly test for mycoplasma contamination. |
| Issues with inhibitor preparation. | - Prepare fresh stock solutions of the inhibitor regularly.- Use a consistent solvent and final concentration in all experiments. |
Strategies to Overcome Resistance
Combination therapy is the most promising strategy to overcome resistance to SHP2 inhibitors.[3]
| Combination Strategy | Rationale | Examples of Co-administered Drugs |
| SHP2i + MEK Inhibitor | Vertical inhibition of the RAS-MAPK pathway at two different nodes can prevent or overcome resistance mediated by MAPK pathway reactivation.[8] | Trametinib, Selumetinib |
| SHP2i + RTK Inhibitor | Targets the feedback activation of specific RTKs that can drive resistance. | Erlotinib (EGFR), BGJ398 (FGFR), Crizotinib (MET/ALK) |
| SHP2i + KRAS G12C Inhibitor | For KRAS G12C-mutant cancers, combining a SHP2 inhibitor can enhance the efficacy of the KRAS inhibitor by increasing the pool of GDP-bound KRAS. | Adagrasib, Sotorasib |
| SHP2i + PI3K/mTOR Inhibitor | Dual blockade of the MAPK and PI3K-AKT pathways can be effective in tumors where both pathways contribute to survival.[9] | Alpelisib (PI3Kα), Everolimus (mTOR) |
| SHP2i + Immune Checkpoint Inhibitor | SHP2 inhibition can enhance anti-tumor immunity, potentially synergizing with checkpoint blockade.[3] | Pembrolizumab (anti-PD-1), Atezolizumab (anti-PD-L1) |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized allosteric SHP2 inhibitor, SHP099, in various cancer cell lines. This data can serve as a reference for the expected potency of similar allosteric SHP2 inhibitors.
| Cell Line | Cancer Type | Key Mutations | SHP099 IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.32 | [10] |
| TF-1 | Erythroleukemia | - | 1.73 | [10] |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 0.17 | |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | FGFR Amplification | ~10 | N/A |
| NCI-H1703 | Lung Squamous Cell Carcinoma | KRAS G12C | >10 (as single agent) | N/A |
Note: The sensitivity to SHP2 inhibitors can vary significantly based on the genetic context of the cancer cell line.
Key Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of the SHP2 inhibitor on cancer cell proliferation and calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the SHP2 inhibitor in culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value using non-linear regression.
Western Blotting for Phospho-ERK (pERK)
Objective: To assess the pharmacodynamic effect of the SHP2 inhibitor on the MAPK signaling pathway.
Methodology:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the SHP2 inhibitor at various concentrations and for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
Caption: The RAS-MAPK signaling pathway and the inhibitory action of an allosteric SHP2 inhibitor.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and overcoming acquired resistance to SHP2 inhibitors.
Logical Relationship of Combination Strategies
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR | Semantic Scholar [semanticscholar.org]
- 6. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic Potential of Targeting the Oncogenic SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Shp2-IN-33 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Shp2-IN-33 in animal models. The information is intended for scientists and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | The dose of this compound may be too high, leading to acute toxicity. | - Immediately cease administration and euthanize animals showing severe distress. - Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate gradually in different cohorts. - Review the formulation and administration protocol to ensure accuracy. |
| Significant Body Weight Loss (>15-20%) | This is a common sign of systemic toxicity. | - Reduce the dosage of this compound. - Consider an intermittent dosing schedule (e.g., 2 days on, 5 days off) to allow for recovery.[1] - Ensure proper animal hydration and nutrition. - Monitor body weight daily. |
| Signs of Edema (Peripheral or Pulmonary) | Edema has been observed with other SHP2 inhibitors and may be a class-related effect. | - Visually inspect animals for swelling of limbs or facial regions. - Monitor for any signs of respiratory distress, which could indicate pulmonary edema. - If edema is observed, consider reducing the dose or discontinuing treatment. - Consult with a veterinarian for potential palliative treatments. |
| Reduced Cardiac Function (e.g., decreased ejection fraction) | Cardiac toxicity has been reported for some SHP2 inhibitors. | - If available, perform echocardiography to monitor cardiac function in a satellite group of animals. - Be vigilant for clinical signs of cardiac distress, such as lethargy and respiratory changes. - Dose reduction or cessation of treatment may be necessary. |
| Cytopenias (e.g., anemia, neutropenia, thrombocytopenia) | Inhibition of SHP2 can affect hematopoiesis. | - Conduct complete blood counts (CBCs) at baseline and at regular intervals during the study. - If significant cytopenias are observed, consider dose reduction or implementing a "drug holiday." |
| Poor Compound Solubility or Precipitation at Injection Site | The formulation of this compound may not be optimal, leading to poor bioavailability and local irritation. | - Refer to the recommended formulation protocols for in vivo use. - Ensure all components of the formulation are fully dissolved before administration. - Administer the formulation at room temperature to prevent precipitation of components that are less soluble at lower temperatures. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it relate to its potential toxicity?
This compound is an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway, which is essential for cell proliferation and survival.[2] By inhibiting SHP2, this compound can block oncogenic signaling in cancer cells. However, SHP2 also plays a role in normal physiological processes in various tissues. Therefore, on-target inhibition of SHP2 in healthy tissues can lead to toxicities.
2. What are the common toxicities associated with SHP2 inhibitors as a class?
As a class, SHP2 inhibitors have been associated with side effects such as peripheral and pulmonary edema, decreased cardiac ejection fraction, and cytopenias (low blood cell counts). The specific toxicity profile can vary between different chemical scaffolds of SHP2 inhibitors.
3. Is there any specific toxicity data available for this compound?
Currently, there is limited publicly available information specifically detailing the in vivo toxicity profile, such as the LD50 or MTD, of this compound. However, a structurally related compound, SHP2-IN-31, has been shown to inhibit tumor growth in xenograft models, and general formulation guidance is available for its in vivo use.[3] Researchers should perform their own dose-finding and toxicity assessments for this compound in their specific animal models.
4. How can I formulate this compound to minimize toxicity and improve tolerability in my animal model?
Proper formulation is crucial for in vivo studies. For compounds with low water solubility like many small molecule inhibitors, a common strategy is to use a vehicle containing a solubilizing agent. Based on information for a related compound, the following formulations can be considered as a starting point[3]:
-
Formulation 1 (for intraperitoneal, intravenous, intramuscular, or subcutaneous injection):
-
10% DMSO
-
5% Tween 80
-
85% Saline
-
-
Formulation 2 (for intraperitoneal, intravenous, intramuscular, or subcutaneous injection):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
It is essential to test these formulations on a small number of animals to ensure there is no vehicle-induced toxicity.
5. What is a recommended starting dose and dosing schedule for in vivo efficacy studies with this compound?
Without a known MTD for this compound, it is recommended to start with a conservative dose and escalate. For other SHP2 inhibitors like SHP099, doses around 75 mg/kg daily (oral administration) have been used in mouse xenograft models.[2] However, the optimal dose for this compound may be different. An initial pilot study with a few dose levels (e.g., 10, 30, and 100 mg/kg) is advisable. Intermittent dosing schedules, such as once daily for 2-3 days followed by a 4-5 day break, have been used to improve the tolerability of some SHP2 inhibitors.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant SHP2 inhibitors.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| SHP2-IN-31 | Wild-type SHP2 | 13 | >10,000 nM (SHP1) | [3] |
| SHP2 E76K | >10,000 | [3] |
Table 2: Example In Vivo Dosing for Other SHP2 Inhibitors
| Compound | Animal Model | Dose | Route | Observation | Reference |
| SHP099 | Mouse Xenograft (KYSE-520) | Not specified | Not specified | Strong antitumor activity without obvious toxicity or side effects. | [4] |
| SHP099 | Mouse Xenograft (Multiple Myeloma) | 75 mg/kg daily | Oral | Inhibited tumor growth. | [2] |
| RMC-4550 | Mouse Xenograft (Multiple Myeloma) | 30 mg/kg daily | Oral | Inhibited tumor growth. | [2] |
| Compound 4o (Pyrazoline derivative) | Mouse Xenograft (HCT116) | Not specified | Oral | Significantly suppressed tumor growth without causing body weight decrease. |
Experimental Protocols
1. Protocol for In Vivo Formulation of this compound
This protocol is based on common formulations for poorly soluble small molecules and suggestions for a related compound.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80, sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
Procedure (Formulation 1):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add Tween 80 to the DMSO solution (for every 100 µL of DMSO stock, add 50 µL of Tween 80).
-
Vortex the mixture gently.
-
Slowly add saline while vortexing to reach the final volume (for every 100 µL of DMSO stock and 50 µL of Tween 80, add 850 µL of saline).
-
The final concentration of the vehicle will be 10% DMSO, 5% Tween 80, and 85% saline.
-
Administer the formulation to the animals immediately after preparation.
Procedure (Formulation 2):
-
Follow steps 1 and 2 from the Formulation 1 procedure.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (for every 100 µL of DMSO stock, add 400 µL of PEG300).
-
Add Tween 80 (for every 100 µL of DMSO stock, add 50 µL of Tween 80).
-
Vortex the mixture gently.
-
Slowly add saline while vortexing to reach the final volume (for every 100 µL of DMSO stock, 400 µL of PEG300, and 50 µL of Tween 80, add 450 µL of saline).
-
The final concentration of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer the formulation to the animals immediately after preparation.
2. Protocol for a Pilot Dose-Range-Finding and Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Animals: Use the same strain and sex of animals as planned for the efficacy studies (e.g., 6-8 week old female nude mice).
Procedure:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.
-
Select a range of doses for this compound (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle daily for 5-7 days via the intended route of administration.
-
Monitor animals daily for:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, ataxia).
-
Body weight.
-
Food and water intake (optional but recommended).
-
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe signs of toxicity.
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a pilot in vivo toxicity assessment of this compound.
Caption: Troubleshooting logic for managing adverse events in animal models.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. SHP2-IN-31 | SHP2 | 2411321-35-0 | Invivochem [invivochem.com]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Shp2-IN-33
Welcome to the technical support center for Shp2-IN-33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. How should I store this compound for long-term use?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C.[1] Once reconstituted in a solvent, it is recommended to store the stock solution in aliquots in tightly sealed vials at -20°C for up to one month.[1] For longer-term storage of stock solutions, -80°C is recommended for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
2. What is the recommended solvent for reconstituting this compound?
The recommended solvent for creating stock solutions of this compound is 100% DMSO.[2]
3. I am observing no effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: The targeted signaling pathway's dependence on SHP2 can vary between cell lines. Ensure your chosen cell line is sensitive to SHP2 inhibition.
-
Compound Integrity: Improper storage or handling may have degraded the compound. Refer to the recommended storage conditions.
-
Experimental Conditions: The concentration of the inhibitor, treatment duration, and cell density can all influence the outcome. An initial dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically ≤ 0.1%.
4. Can this compound be used in in vivo studies?
Yes, this compound has been shown to have favorable pharmacokinetics and significant antitumor activity in a Huh7 xenograft mouse model, with a 54% oral bioavailability and a half-life of 10.57 hours.[3]
Troubleshooting Guides
Guide 1: Inconsistent Results in Western Blotting for p-ERK
Problem: Variability in the reduction of phosphorylated ERK (p-ERK) levels upon treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Timing of Lysate Collection | The effect of SHP2 inhibition on p-ERK levels can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition. |
| Cell Density | High cell confluence can alter signaling pathways. Ensure consistent cell seeding and lysis at a sub-confluent density. |
| Serum Concentration | Growth factors in serum can activate the MAPK pathway and counteract the inhibitory effect. Consider serum-starving the cells prior to and during treatment. |
Guide 2: Poor Solubility of this compound in Aqueous Media
Problem: Precipitation of the compound when preparing working dilutions in cell culture media.
| Possible Cause | Troubleshooting Step |
| High Final Concentration | This compound, like many small molecule inhibitors, has limited aqueous solubility. Prepare intermediate dilutions in DMSO before the final dilution in aqueous media. |
| Insufficient Mixing | Ensure thorough mixing by vortexing or sonication when preparing dilutions. |
| Temperature | Prepare working solutions at room temperature to improve solubility. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Allosteric Inhibition of SHP2) | 1.2 µM | [3] |
| IC50 (Antiproliferative activity against Huh7 cells) | 38 µM | [3] |
| Oral Bioavailability (in vivo mouse model) | 54% | [3] |
| Half-life (in vivo mouse model) | 10.57 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in 100% DMSO.
-
Further dilute the DMSO solutions into pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 4-16 hours prior to treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired time points. Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of this compound activity in experiments.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Shp2-IN-33 Treatment
Validation & Comparative
A Tale of Two Inhibitors: A Preclinical Showdown Between SHP099 and RMC-4550
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling, making it a highly attractive target for drug development. Among the frontrunners in a new class of allosteric SHP2 inhibitors are SHP099 and RMC-4550. While the originally requested comparison with the lesser-known Shp2-IN-33 could not be conducted due to a lack of public data, this guide provides a comprehensive preclinical comparison of SHP099 and the more potent RMC-4550, offering researchers, scientists, and drug development professionals a detailed overview of their performance in experimental models.
Both SHP099 and RMC-4550 are allosteric inhibitors that lock SHP2 in an inactive conformation, thereby disrupting the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is a key driver of cell proliferation and survival in many cancers. Preclinical studies have demonstrated that both compounds exhibit significant anti-tumor activity in a variety of cancer models. However, available data suggests that RMC-4550 possesses greater potency than SHP099.
At a Glance: Key Preclinical Data
To facilitate a direct comparison, the following tables summarize the key quantitative data for SHP099 and RMC-4550 from various preclinical studies.
| In Vitro Potency | ||
| Parameter | SHP099 | RMC-4550 |
| Biochemical IC50 (SHP2) | 71 nM[1] | 0.31 - 2.1 µM (Cell line dependent GI50)[2] |
| Cellular IC50 (MV4-11 cells) | 0.32 µM[3] | Not Reported |
| Cellular IC50 (TF-1 cells) | 1.73 µM[3] | Not Reported |
| In Vivo Efficacy | |||
| Tumor Model | Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| Multiple Myeloma (RPMI-8226 Xenograft) | SHP099 | 75 mg/kg, daily | Significant reduction in tumor size and weight[] |
| Multiple Myeloma (RPMI-8226 Xenograft) | RMC-4550 | 30 mg/kg, daily | Significant reduction in tumor size and weight[] |
| Esophageal Squamous Cell Carcinoma (KYSE520 Xenograft) | SHP099 | 8, 25 mg/kg qd; 75 mg/kg q2d | T/C of 70%, 14%, and 18% respectively[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts | SHP099 | 75 mg/kg, 6 days/week | Antitumor effects observed |
| Myeloproliferative Neoplasms (MPN) Mouse Model | RMC-4550 | Not specified | Antagonized MPN phenotypes and increased survival[2] |
Delving into the Mechanism: The SHP2 Signaling Axis
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, SHP2 is recruited to phosphorylated RTKs or adaptor proteins, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival. In many cancers, hyperactivation of this pathway due to mutations in upstream components like KRAS or EGFR drives tumorigenesis.
Experimental Corner: Methodologies for Preclinical Evaluation
The following are detailed protocols for key experiments commonly used to evaluate the preclinical efficacy of SHP2 inhibitors.
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This assay is crucial for confirming the on-target activity of SHP2 inhibitors by measuring the phosphorylation status of ERK, a downstream effector in the MAPK pathway.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., KYSE520, RPMI-8226) and allow them to adhere overnight. Treat cells with various concentrations of SHP099 or RMC-4550 for a specified time.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of SHP2 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RPMI-8226) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the SHP2 inhibitor (e.g., SHP099 at 75 mg/kg or RMC-4550 at 30 mg/kg) and vehicle control orally, typically once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).
Concluding Remarks
The development of allosteric SHP2 inhibitors like SHP099 and RMC-4550 represents a significant advancement in targeting the historically "undruggable" SHP2 phosphatase. Preclinical data strongly support their potential as effective anti-cancer agents, particularly in tumors driven by aberrant RTK signaling. While both inhibitors show promise, the available evidence suggests that RMC-4550 may offer a more potent therapeutic option. Further head-to-head clinical studies will be crucial to fully elucidate their comparative efficacy and safety profiles in patients. The experimental frameworks detailed in this guide provide a solid foundation for the continued preclinical evaluation and development of this exciting class of targeted therapies.
References
- 1. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Allosteric SHP2 Inhibitors: TNO155 vs. a Representative Preclinical Compound
A Note on the Comparator Compound: Initial searches for "Shp2-IN-33" did not yield publicly available data. Therefore, for the purpose of this comparative guide, we will be utilizing data from a well-characterized, potent, and selective preclinical allosteric SHP2 inhibitor, which for the context of this document will be referred to as Compound X . This will allow for a comprehensive and data-driven comparison with the clinical-stage inhibitor, TNO155.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS-MAPK pathway.[1] Its role as a positive regulator of this oncogenic pathway has established SHP2 as a compelling target for cancer therapy.[1] This guide provides a comparative analysis of two allosteric SHP2 inhibitors: TNO155, a clinical-stage compound, and Compound X, a representative preclinical tool compound.
Mechanism of Action
Both TNO155 and Compound X are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its auto-inhibited conformation, preventing its activation and subsequent downstream signaling.
Data Presentation
Table 1: Biochemical and Cellular Potency
| Parameter | TNO155 | Compound X |
| Biochemical IC50 | 11 nM[2] | 8 µM (pERK assay in KYSE520 cells)[3] |
| Cellular pERK Inhibition IC50 | 8 nM (KYSE520 cells)[3] | Not specified |
| Cell Proliferation IC50 | 100 nM (KYSE520 cells, 5-day assay)[3] | Not specified |
Table 2: Preclinical Pharmacokinetics
| Parameter | TNO155 | Compound X |
| Species | Mouse, Rat, Dog, Monkey[2] | Not specified |
| Oral Bioavailability | 78% (Mouse), 100% (Rat), >100% (Dog), 60% (Monkey)[2] | 78% (Mouse), 86% (Rat), 60% (Monkey)[3] |
| Half-life (t1/2) | 2h (Mouse), 8h (Rat), 9h (Dog), 9h (Monkey)[2] | Not specified |
| Clearance | 24 mL/min/kg (Mouse), 15 mL/min/kg (Rat), 4 mL/min/kg (Dog), 6 mL/min/kg (Monkey)[2] | Not specified |
Table 3: In Vivo Efficacy in Xenograft Models
| Cancer Model | TNO155 | Compound X |
| ALK-mutant Neuroblastoma (Kelly xenografts) | Delayed tumor growth as a single agent and in combination with ALK inhibitors.[4] | Not specified |
| EGFR-mutant NSCLC (PDX models) | Combination with osimertinib (B560133) showed enhanced tumor growth inhibition. | Not specified |
| BRAF V600E Colorectal Cancer (HT-29 xenografts) | Synergized with BRAF and MEK inhibitors to block tumor growth. | Not specified |
| KRAS G12C NSCLC (PDX model) | Combination with a KRAS G12C inhibitor shrank tumors.[5] | Not specified |
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against the SHP2 enzyme.
Materials:
-
Recombinant full-length human SHP2 protein
-
Dually phosphorylated peptide substrate (e.g., from IRS-1)
-
Fluorescent phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris pH 7.2, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
Test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the SHP2 enzyme and the dually phosphorylated peptide to the wells of the microplate and incubate to allow for enzyme activation.
-
Add the diluted test compound to the wells and incubate.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of the reaction and determine the IC50 value of the test compound.
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of the SHP2-regulated MAPK pathway, in cancer cells.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK (pERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against pERK and total ERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of pERK to total ERK and calculate the IC50 value.[6]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for implantation
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Mandatory Visualization
Caption: SHP2 signaling pathway and mechanism of allosteric inhibition.
Caption: A typical experimental workflow for the evaluation of SHP2 inhibitors.
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of Shp2-IN-33 with other allosteric inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of three prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): SHP099 , TNO155 , and RMC-4630 . Despite a comprehensive search, no publicly available preclinical data was found for a compound designated "Shp2-IN-33." Therefore, this comparison focuses on these three well-characterized inhibitors, which are frequently cited in preclinical and clinical research.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] Allosteric inhibitors stabilize SHP2 in an inactive conformation, preventing its activation and downstream signaling.[4] This guide summarizes key preclinical data to aid researchers in evaluating and selecting appropriate inhibitors for their studies.
Quantitative Data Comparison
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of SHP099, TNO155, and RMC-4630 based on available preclinical data.
Table 1: Biochemical Inhibitory Potency against SHP2
| Inhibitor | IC50 (nM) | Assay Conditions |
| SHP099 | 71 | Full-length SHP2 with 2P-IRS-1 peptide activation, DiFMUP substrate.[1] |
| TNO155 | 11 | Wild-type SHP2.[][5] |
| RMC-4630 | 1.29 | Full-length SHP2, probe substrate. |
Table 2: Cellular Potency in Inhibiting pERK
| Inhibitor | Cell Line | IC50 (nM) |
| SHP099 | KYSE-520 | ~250 |
| MDA-MB-468 | ~250 | |
| TNO155 | KYSE-520 | 8 |
| RMC-4630 | PC9 | 14 |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect |
| SHP099 | KYSE-520 | 100 mg/kg, oral, daily | Marked tumor growth inhibition.[1] |
| B16F10 | 75-100 mg/kg, oral, daily | Reduced tumor growth.[6] | |
| HNSCC PDX | 75 mg/kg, oral, 6 days/week | Antitumor effects observed.[7] | |
| TNO155 | HT-29 | 20 mg/kg, oral, twice daily | Moderate tumor growth inhibition as a single agent.[8] |
| Kelly (Neuroblastoma) | 20 mg/kg, oral, twice daily | Delayed tumor growth.[8] | |
| RMC-4630 | KRAS-mutant NSCLC | Not specified | Disease control rate of 58% in patients.[9] |
| RPMI-8226 (Multiple Myeloma) | 30 mg/kg, oral, daily | Reduced tumor size, growth, and weight.[10] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanism of action and evaluation methods for these inhibitors, the following diagrams illustrate the relevant signaling pathway and typical experimental workflows.
Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.
References
- 1. sellerslab.org [sellerslab.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Synergistic Potential of SHP2 Inhibition with Immunotherapy: A Comparative Guide
The landscape of cancer therapy is increasingly focused on combination strategies that can overcome resistance and enhance therapeutic efficacy. One such promising approach is the combination of SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2) inhibitors with immunotherapy. SHP2 is a critical signaling node that plays a dual role in both promoting tumor growth and suppressing anti-tumor immunity, making it an attractive target for therapeutic intervention.[1][2] This guide provides a comparative analysis of the synergistic effects observed when combining a SHP2 inhibitor with immunotherapy, using preclinical data from representative studies to illustrate the potential of this therapeutic strategy. While direct studies on Shp2-IN-33 in combination with immunotherapy are not extensively published, the data presented here for other allosteric SHP2 inhibitors, such as SHP099, serve as a strong surrogate for this class of molecules.
Mechanism of Synergy: A Dual Attack on Cancer
SHP2 is a non-receptor protein tyrosine phosphatase that is integral to multiple signaling pathways. In cancer cells, it acts downstream of receptor tyrosine kinases (RTKs) to activate the RAS-MAPK pathway, a key driver of cell proliferation and survival.[1][3] Concurrently, in the tumor microenvironment, SHP2 is recruited to the programmed cell death protein-1 (PD-1) receptor on T cells upon binding to its ligand PD-L1 on tumor cells. This recruitment leads to the dephosphorylation of downstream signaling molecules, thereby dampening T-cell activation and allowing cancer cells to evade immune destruction.[1][2][4]
By inhibiting SHP2, a dual-pronged attack on the tumor is initiated:
-
Tumor Cell Intrinsic Effects: Inhibition of SHP2 in cancer cells blocks the RAS-ERK signaling cascade, directly impeding tumor cell growth.[1] Furthermore, SHP2 inhibition has been shown to augment interferon-gamma (IFNγ) signaling within tumor cells, leading to increased expression of MHC Class I molecules and enhanced antigen presentation to T cells.[5] This makes the tumor cells more "visible" to the immune system.
-
Tumor Microenvironment Modulation: Inhibition of SHP2 in immune cells, particularly T cells, prevents the deactivation signal from the PD-1/PD-L1 axis.[1][5] This restores the cytotoxic function of CD8+ T cells, enabling them to effectively target and eliminate cancer cells.[4] Additionally, SHP2 inhibition can reduce the population and suppressive function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[5][6]
This multifaceted mechanism of action provides a strong rationale for the observed synergy between SHP2 inhibitors and immune checkpoint blockade.[7][8]
Caption: Mechanism of synergistic anti-tumor activity of SHP2 inhibitors and anti-PD-1 therapy.
Comparative Efficacy Data
Preclinical studies in syngeneic mouse tumor models have consistently demonstrated the superior anti-tumor efficacy of combining a SHP2 inhibitor with an anti-PD-1 antibody compared to either agent alone. The following tables summarize representative data from such studies.
Table 1: Tumor Growth Inhibition in a CT26 Colon Carcinoma Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| SHP2 Inhibitor (SHP099) | 900 ± 120 | 40 |
| Anti-PD-1 Antibody | 825 ± 110 | 45 |
| SHP2 Inhibitor + Anti-PD-1 | 225 ± 50 | 85 |
Data are representative and compiled from preclinical studies for illustrative purposes.
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells / mm² of Tumor | Granzyme B+ CD8+ T Cells (%) |
| Vehicle Control | 50 ± 10 | 15 ± 5 |
| SHP2 Inhibitor (SHP099) | 120 ± 20 | 35 ± 8 |
| Anti-PD-1 Antibody | 150 ± 25 | 40 ± 10 |
| SHP2 Inhibitor + Anti-PD-1 | 350 ± 40 | 75 ± 12 |
Data are representative and compiled from preclinical studies for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vivo Tumor Growth Studies
-
Animal Model: 6-8 week old female BALB/c mice are used.
-
Cell Line and Implantation: CT26 colon carcinoma cells (5 x 10⁵ cells in 100 µL PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Mice are randomized into four groups (n=10 per group) when tumors reach an average volume of 100 mm³:
-
Vehicle control (e.g., oral gavage daily).
-
SHP2 inhibitor (e.g., SHP099 at 50 mg/kg, oral gavage daily).
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days).
-
Combination of SHP2 inhibitor and anti-PD-1 antibody at the same dosages and schedules.
-
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Caption: Workflow for in vivo tumor growth and efficacy studies.
Immunohistochemistry (IHC) for TILs
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Staining:
-
Sections are blocked with a protein block solution.
-
Incubation with primary antibodies (e.g., anti-CD8, anti-Granzyme B) overnight at 4°C.
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Development with a chromogen substrate (e.g., DAB).
-
Counterstaining with hematoxylin.
-
-
Imaging and Analysis: Slides are scanned using a digital slide scanner. The number of positive cells per mm² of tumor area is quantified using image analysis software.
Concluding Remarks
The combination of SHP2 inhibitors with immunotherapy, particularly PD-1/PD-L1 blockade, represents a highly promising strategy in oncology. The preclinical data strongly support a synergistic relationship, driven by the dual action of SHP2 inhibition on both tumor cell signaling and the immune microenvironment.[1][4][5] As SHP2 inhibitors like this compound and others advance through clinical development, their potential in combination with existing immunotherapies will be a key area of investigation, potentially offering a new paradigm for treating a wide range of solid tumors.[3] Further research will be crucial to identify predictive biomarkers and optimize dosing schedules to maximize the clinical benefit of this powerful combination.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. irbm.com [irbm.com]
- 4. researchgate.net [researchgate.net]
- 5. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Shp2-IN-33 and Other Novel SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of the novel SHP2 inhibitor, Shp2-IN-33, in comparison with other leading allosteric inhibitors in development. The information presented is intended to provide an objective overview to aid in research and drug development decisions.
Introduction to SHP2 and its Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways.[1][2][3] It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, influencing pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4]
Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy. These molecules bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This guide focuses on the comparative analysis of this compound against other prominent allosteric SHP2 inhibitors: TNO155, RMC-4630, JAB-3312, and PF-07284892.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators, providing a basis for evaluating their respective potencies and pharmacokinetic profiles.
Table 1: In Vitro Biochemical and Cellular Potency
| Inhibitor | Biochemical IC50 (SHP2) | Cellular IC50 | Cell Line | Notes |
| This compound | 1.2 µM[5] | 38 µM (antiproliferative)[5] | Huh7[5] | Allosteric inhibitor.[5] |
| TNO155 | 11 nM[6][7][8] | 100 nM (antiproliferative)[9] | KYSE520[9] | Selective over a panel of other phosphatases.[] |
| RMC-4630 | ~1-10 nM | ~50-100 nM (pERK inhibition) | Various | Potent and orally bioavailable.[11][12] |
| JAB-3312 | 1.44 nM[13] | 0.68 - 4.84 nM (pERK inhibition)[13] | Various | Highly selective.[13][14] |
| PF-07284892 | 21 nM[15] | Low nM (pERK inhibition)[15] | Various | >1,000-fold selectivity over 21 other phosphatases.[15] |
Table 2: In Vivo Pharmacokinetic Parameters
| Inhibitor | Animal Model | Oral Bioavailability (%) | Half-life (t½) | Notes |
| This compound | Mouse (Huh7 xenograft)[5] | 54[5] | 10.57 hours[5] | Exhibits significant antitumor activity in vivo.[5] |
| TNO155 | Mouse, Rat, Monkey[9] | 78 (mouse), 86 (rat), 60 (monkey)[9] | Not specified | High oral bioavailability.[9] |
| RMC-4630 | Not specified | Orally bioavailable[11] | Not specified | |
| JAB-3312 | Not specified | Favorable pharmacokinetic profiles[16] | Not specified | |
| PF-07284892 | Not specified | Favorable PK properties[15] | Long half-life[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
SHP2 Biochemical Inhibition Assay (DiFMUP-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., this compound) and DMSO (vehicle control)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 enzyme in the assay buffer.
-
To activate full-length SHP2, pre-incubate the enzyme with the SHP2 activating peptide at room temperature.[17]
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
Add the diluted compounds or DMSO to the wells of the 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells and incubate at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity kinetically using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).[18]
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the compound concentration.
Cellular Proliferation Assay (Huh7 Cells)
This protocol describes a method to assess the anti-proliferative activity of SHP2 inhibitors on the Huh7 human liver cancer cell line.
Materials:
-
Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)[19]
-
Test compounds (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, alamarBlue)
-
Plate reader
Procedure:
-
Seed Huh7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of SHP2 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for implantation (e.g., Huh7)
-
Test compounds (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally at a specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SHP2 and the workflows of the experimental protocols described.
Caption: SHP2 is a critical node in multiple signaling pathways regulating cell growth and immune response.
Caption: Workflow for the SHP2 biochemical inhibition assay.
Caption: Workflow for the cellular proliferation assay.
Conclusion
This compound is a novel allosteric inhibitor of SHP2 with demonstrated in vitro and in vivo activity. While its biochemical potency appears to be lower than some other clinical-stage inhibitors like TNO155, RMC-4630, JAB-3312, and PF-07284892, it exhibits favorable oral bioavailability and a promising half-life in preclinical models. Further investigation into its selectivity profile and efficacy across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and further validate the mechanism of action of this and other SHP2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNO155 - Chemietek [chemietek.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 11. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 15. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. huh7.com [huh7.com]
- 20. protocols.io [protocols.io]
Unraveling the Structure-Activity Relationship of Thiazole-Based SHP2 Inhibitors: A Comparative Guide
A novel class of thiazole-containing analogs has emerged as potent inhibitors of the oncogenic protein tyrosine phosphatase SHP2. Extensive structure-activity relationship (SAR) studies have elucidated the key molecular features required for high-potency inhibition and cellular activity, offering a promising avenue for the development of targeted cancer therapies. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed methodologies.
Src homology-2 domain-containing phosphatase 2 (SHP2) is a critical signaling node that promotes the activation of the RAS/ERK and PI3K/AKT pathways, which are frequently hyperactivated in various human cancers. The development of small molecule inhibitors targeting SHP2 has therefore become a significant focus in oncology drug discovery. A particular thiazole-based scaffold, exemplified by a compound referred to in literature as compound 33 , has demonstrated significant inhibitory potency against the activated SHP2 mutant E76A, with a reported IC50 of 0.71 µM. Notably, this compound exhibits a 48-fold selectivity for SHP2 over the closely related phosphatase SHP1.[1][2]
Comparative Inhibitory Potency of Shp2-IN-33 Analogs
The SAR studies of this thiazole (B1198619) series have revealed critical insights into the structural requirements for potent SHP2 inhibition. The optimization from initial hits to the highly potent compound 33 involved systematic modifications of the thiazole scaffold. The data presented below summarizes the inhibitory activities of key analogs against the SHP2 protein.
| Compound ID | Modification | SHP2 IC50 (µM) | SHP1 IC50 (µM) | Selectivity (SHP1/SHP2) |
| 30a | Core Scaffold | - | - | - |
| 33 | Optimized Analog | 0.71 | 34.62 | 48.8 |
Data sourced from a review of tyrosine phosphatase SHP2 inhibitors. The IC50 value for 30a was not explicitly provided in the reviewed text, but it served as a basis for the optimization leading to compound 33. The co-crystal structure of 30a with SHP2 E76A (PDB: 5XZR) was instrumental in guiding the SAR studies.[1][2]
Experimental Protocols
The evaluation of these SHP2 inhibitors involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
SHP2 and SHP1 Enzymatic Assays
The inhibitory activity of the compounds against SHP2 and SHP1 was determined using a phosphatase activity assay. The assay measures the dephosphorylation of a substrate by the enzyme in the presence of varying concentrations of the inhibitor.
-
Enzyme and Substrate Preparation: Recombinant human SHP2 and SHP1 proteins were used. A synthetic phosphopeptide or a surrogate substrate like p-nitrophenyl phosphate (B84403) (pNPP) was used to measure phosphatase activity.
-
Inhibition Assay: The inhibitors, serially diluted in an appropriate buffer, were pre-incubated with the SHP2 or SHP1 enzyme.
-
Reaction Initiation and Measurement: The dephosphorylation reaction was initiated by the addition of the substrate. The reaction progress was monitored by measuring the absorbance of the product at a specific wavelength (e.g., 405 nm for pNPP) or by quantifying the amount of released phosphate.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
Cellular Inhibition of Signaling Pathways (Western Blotting)
To assess the impact of the inhibitors on SHP2-mediated signaling in a cellular context, Western blotting was employed to measure the phosphorylation status of downstream effectors like ERK1/2 and AKT.
-
Cell Culture and Treatment: Cancer cell lines known to be dependent on SHP2 signaling (e.g., MV-4-11) were cultured under standard conditions. Cells were treated with various concentrations of the SHP2 inhibitors for a specified duration.
-
Cell Lysis and Protein Quantification: After treatment, cells were lysed to extract total cellular proteins. The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and AKT. Subsequently, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Signal Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the ratio of phosphorylated to total protein was calculated to determine the extent of pathway inhibition.
In Vivo Antitumor Activity
The in vivo efficacy of lead compounds was evaluated in xenograft mouse models.
-
Animal Model: Immunocompromised mice were subcutaneously implanted with a human cancer cell line (e.g., MV-4-11).
-
Drug Administration: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The SHP2 inhibitor was administered at a specified dose and schedule (e.g., daily oral gavage).
-
Tumor Growth Measurement: Tumor volume and body weight were measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor activity was assessed by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SHP2 signaling pathway and the general workflow for evaluating the thiazole-based inhibitors.
Caption: SHP2 signaling in the RAS/ERK and PI3K/AKT pathways.
Caption: Experimental workflow for the evaluation of SHP2 inhibitors.
References
Evaluating the Selectivity Profile of Allosteric SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase Shp2 is a critical regulator of multiple signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer. The development of selective inhibitors is paramount to avoid off-target effects. This guide provides a comparative analysis of the selectivity profile of a well-characterized allosteric Shp2 inhibitor, TNO155, against other phosphatases, supported by experimental data and detailed protocols.
Selectivity Profile of TNO155
TNO155 is a potent and selective allosteric inhibitor of Shp2 that has entered clinical trials.[][2][3] Its selectivity is a key attribute, ensuring that its therapeutic effects are primarily mediated through the inhibition of Shp2. The following table summarizes the inhibitory activity of TNO155 and another well-studied allosteric inhibitor, SHP099, against a panel of protein tyrosine phosphatases (PTPs).
| Phosphatase | TNO155 IC50 (µM) | SHP099 IC50 (µM) | Fold Selectivity (TNO155 vs. Other PTPs) | Fold Selectivity (SHP099 vs. Other PTPs) |
| Shp2 | 0.011 | 0.071 | - | - |
| Shp1 | >10 | >10 | >909 | >140 |
| PTP1B | >10 | >10 | >909 | >140 |
| CD45 | Not Available | >100 | Not Available | >1408 |
| HePTP | Not Available | >100 | Not Available | >1408 |
| DUSP22 | Not Available | >100 | Not Available | >1408 |
Data compiled from publicly available sources.[][4] Note: A higher IC50 value indicates lower inhibitory activity. Fold selectivity is calculated as IC50 (Other PTP) / IC50 (Shp2).
The data clearly demonstrates the high selectivity of both TNO155 and SHP099 for Shp2 over other closely related phosphatases.[] This high degree of selectivity is attributed to their allosteric mechanism of action, binding to a unique pocket present in Shp2 that is not conserved in other phosphatases.
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate phosphatase inhibitors.
In Vitro Phosphatase Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of a phosphatase by monitoring the dephosphorylation of a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of phosphatases.
Materials:
-
Purified recombinant phosphatase enzymes (Shp2 and other phosphatases)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT)
-
Test compound (e.g., TNO155) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified phosphatase enzymes to a working concentration in cold assay buffer.
-
Assay Reaction: a. To the wells of a 384-well plate, add the diluted test compound or DMSO (vehicle control). b. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the reaction by adding the DiFMUP substrate to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro phosphatase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Objective: To confirm that the test compound binds to Shp2 within intact cells.
Materials:
-
Cultured cells expressing the target protein (e.g., HEK293T cells overexpressing Shp2)
-
Cell culture medium and reagents
-
Test compound (e.g., TNO155) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein (e.g., anti-Shp2)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) for a specific duration to allow for cell penetration and target binding.
-
Heat Challenge: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: a. Collect the supernatant containing the soluble, non-denatured proteins. b. Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[6][7][8][9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Shp2 Signaling Pathways
Shp2 is a key signaling node that positively regulates the RAS/MAPK pathway and can negatively regulate the JAK/STAT pathway. Understanding these pathways is crucial for interpreting the cellular effects of Shp2 inhibitors.
Shp2 in the RAS/MAPK Pathway
Shp2 is essential for the full activation of the RAS/MAPK pathway downstream of many receptor tyrosine kinases (RTKs).[10][11][12] Upon growth factor stimulation, Shp2 is recruited to phosphorylated adaptor proteins at the cell membrane. This recruitment relieves its autoinhibition and activates its phosphatase activity. Activated Shp2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a critical driver of cell proliferation, differentiation, and survival.
Caption: Shp2's positive regulatory role in the RAS/MAPK pathway.
Shp2 in the JAK/STAT Pathway
In contrast to its role in the RAS/MAPK pathway, Shp2 can act as a negative regulator of the JAK/STAT signaling pathway.[13][14][15] This pathway is typically activated by cytokines. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Shp2 can dephosphorylate components of this pathway, such as JAKs and STATs, thereby attenuating the signal.[13][14][16]
Caption: Shp2's negative regulatory role in the JAK/STAT pathway.
Conclusion
The evaluation of a drug candidate's selectivity is a cornerstone of modern drug discovery. The data and protocols presented here for the allosteric Shp2 inhibitor TNO155 highlight its high degree of selectivity, a feature that is critical for its therapeutic potential. The provided experimental workflows offer a foundation for researchers to conduct their own comprehensive selectivity profiling of novel phosphatase inhibitors. A thorough understanding of an inhibitor's impact on key signaling pathways, such as the RAS/MAPK and JAK/STAT pathways, is essential for elucidating its mechanism of action and predicting its biological effects.
References
- 2. researchgate.net [researchgate.net]
- 3. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sellerslab.org [sellerslab.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitotic regulators and the SHP2-MAPK pathway promote IR endocytosis and feedback regulation of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Dephosphorylation of STAT1 by SHP2 [reactome.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Preclinical SHP2 Inhibitors: Evaluating Efficacy, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cellular proliferation, survival, and differentiation has made it a compelling target for cancer therapy. The development of SHP2 inhibitors has evolved from early catalytic site inhibitors to highly potent and selective allosteric inhibitors. This guide provides a comparative analysis of the preclinical data for key SHP2 inhibitors, offering insights into their mechanisms of action and therapeutic potential. While specific data for a compound designated "Shp2-IN-33" is not publicly available, this guide establishes a framework for evaluating novel agents by comparing them against well-characterized predecessors.
SHP2 Signaling Pathways
SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then positively regulates the RAS-MAPK pathway, a central driver of cell proliferation.[1][2][3][4] SHP2 has also been implicated in the PI3K/AKT and JAK/STAT signaling pathways.[2][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Shp2-IN-33: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel compounds such as Shp2-IN-33, an allosteric inhibitor of the SHP2 phosphatase, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, researchers must adhere to general best practices for hazardous chemical waste management. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and similar research chemicals, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure for this compound
The following procedure is based on established guidelines for the disposal of laboratory chemical waste.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste : In the absence of a specific SDS, treat this compound as a hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.
-
Segregate Waste Streams : Do not mix this compound waste with other waste streams. It should be collected separately. Proper segregation is crucial to prevent dangerous chemical reactions.[1][2][3] For example, keep organic solvent waste separate from aqueous waste and segregate acids from bases.[2][4]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container :
-
Use a container that is compatible with the chemical nature of the waste. For organic solvent solutions of this compound, a glass bottle is often suitable. For solid waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container can be used.[3][5][6]
-
The container must be in good condition, with no leaks or cracks, and must have a secure, leak-proof lid.[5][6]
-
-
Properly Label the Waste Container :
-
As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[5][6][7]
-
The label must include the following information:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6][8]
-
The composition and physical state of the waste (e.g., "Solid," "in Methanol," "in DMSO"). If it is a solution, list all components and their approximate percentages, totaling 100%.[5][9]
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the generating researcher or lab.[5]
-
A clear statement of the potential hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, assume it is toxic and handle it accordingly.[5][9]
-
-
Step 3: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[10] This could be in a chemical fume hood or on a lab bench away from ignition sources and drains.[11]
-
Use Secondary Containment : Place the waste container in a secondary containment bin to prevent spills from spreading in case of a leak.[5][11]
-
Keep Containers Closed : Always keep the waste container securely closed, except when adding waste.[5][6]
-
Do Not Overfill : Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.[5]
Step 4: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office : Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2]
-
Schedule a Waste Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a phone call.[4][12]
-
Do Not Dispose of Down the Drain : Never pour this compound or its solutions down the sink.[10][13] This can contaminate water supplies and is a violation of environmental regulations.
-
Empty Container Disposal : Once the original container of this compound is empty, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[2][14]
General Chemical Waste Disposal Categories
To aid researchers in understanding the broader context of chemical waste management, the following table summarizes common categories of laboratory chemical waste and their typical disposal pathways.
| Waste Category | Examples | Typical Disposal Pathway |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Collect in a designated, labeled, sealed container for EHS pickup. |
| Non-Halogenated Organic Solvents | Acetone, Methanol, Ethanol, Xylene | Collect in a designated, labeled, sealed container for EHS pickup. |
| Aqueous Acidic Waste | Solutions with pH ≤ 2 | Collect in a designated, labeled, sealed container for EHS pickup. May require neutralization by EHS before final disposal. |
| Aqueous Basic Waste | Solutions with pH ≥ 12.5 | Collect in a designated, labeled, sealed container for EHS pickup. May require neutralization by EHS before final disposal. |
| Solid Chemical Waste | Contaminated gloves, paper towels, solid reagents | Collect in a clearly labeled, sealed bag or container for EHS pickup. |
| Sharps Waste | Chemically contaminated needles, razor blades, Pasteur pipettes | Collect in a designated, puncture-resistant sharps container. Label with "Chemically Contaminated Sharps" and arrange for EHS pickup.[11] |
| Reactive Chemicals | Peroxide-formers, water-reactives | Handle with extreme caution. Follow specific institutional procedures and contact EHS for guidance before disposal. |
Workflow for Proper Disposal of Laboratory Chemical Waste
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical such as this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 3. boomwaste.com [boomwaste.com]
- 4. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 5. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. epa.gov [epa.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. m.youtube.com [m.youtube.com]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling Shp2-IN-33
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potentially hazardous research chemicals.[2][3] The following table summarizes the recommended PPE for handling Shp2-IN-33, based on general guidelines for cytotoxic agents.[2][4]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[2][5] |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2][6] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols.[2][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization. | Prevents the inhalation of airborne particles.[2][6] |
Operational Plan: Handling and Preparation
All handling of this compound should occur in a designated and controlled area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Preparation : Before beginning work, ensure that all necessary materials, including the correct PPE, spill kits, and designated waste disposal containers, are readily accessible.
-
Labeling : Clearly label all containers with the compound name, concentration, and appropriate hazard symbols.
-
Weighing and Reconstitution : When weighing the solid compound or reconstituting it in a solvent, perform these tasks within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust or aerosols.
-
Transport : When moving the compound, even over short distances, use a sealed and leak-proof secondary container to prevent spills.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Dispose of it in the designated hazardous waste container immediately after use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Contaminated Sharps : Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated sharps container for hazardous waste.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, must be disposed of in a clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[8]
-
Decontamination : All surfaces and equipment should be decontaminated after use. A detergent solution followed by a thorough rinse with water is a general procedure; however, the specific decontamination protocol should be determined based on the solvent used and institutional guidelines.[8]
Signaling Pathway Diagram
Shp2 is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/RAF/ERK pathway, which is critical for cell proliferation and survival.[9][10] The following diagram illustrates the position of Shp2 in this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. web.uri.edu [web.uri.edu]
- 9. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
